molecular formula C13H10FNO3 B1291564 1-(Benzyloxy)-2-fluoro-4-nitrobenzene CAS No. 76243-24-8

1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Cat. No.: B1291564
CAS No.: 76243-24-8
M. Wt: 247.22 g/mol
InChI Key: KFEYJMWVGVVRBF-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-fluoro-4-nitrobenzene is a useful research compound. Its molecular formula is C13H10FNO3 and its molecular weight is 247.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-4-nitro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEYJMWVGVVRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621799
Record name 1-(Benzyloxy)-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76243-24-8
Record name 1-(Benzyloxy)-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the organic compound 1-(Benzyloxy)-2-fluoro-4-nitrobenzene. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates computed data, information on analogous compounds, and standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers utilizing this compound as a chemical intermediate in synthetic chemistry and drug development, providing a framework for its handling, characterization, and application.

Introduction

This compound is an aromatic ether derivative containing a nitro group and a fluorine atom, suggesting its utility as a versatile building block in organic synthesis. Such compounds are often employed in nucleophilic aromatic substitution reactions, where the electron-withdrawing nature of the nitro group activates the aromatic ring for substitution of the fluorine atom. The benzyloxy group can serve as a protecting group or be a key structural feature in the final target molecule. An understanding of its physical properties is crucial for its effective use in reaction setup, purification, and storage.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₀FNO₃-
Molecular Weight 247.22 g/mol [Computed by PubChem]
Physical Form Likely a solid at room temperatureInferred from isomeric compounds
Melting Point Data not available-
Boiling Point Data not available-
Solubility in Water Predicted to be lowGeneral property of aromatic ethers
Solubility in Organic Solvents Predicted to be soluble in common organic solvents (e.g., acetone, ethanol, chloroform)General property of aromatic ethers
CAS Number 76243-24-8[Vibrant Pharma Inc.]

Experimental Protocols

In the absence of specific experimental procedures for this compound, this section provides detailed, standardized methodologies for the determination of its key physical properties.

Synthesis of this compound

A plausible synthetic route for this compound is via a nucleophilic aromatic substitution reaction. The following is a general protocol adapted from the synthesis of similar nitrobenzene derivatives.

Materials:

  • 2,4-Difluoronitrobenzene

  • Benzyl alcohol

  • Potassium carbonate (or another suitable base)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-difluoronitrobenzene in DMF, add benzyl alcohol and potassium carbonate.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.[1]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • Finely powder a small sample of the crystalline compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[1]

Determination of Boiling Point

As the compound is likely a solid at room temperature, its boiling point will be determined at reduced pressure to prevent decomposition.

Apparatus:

  • Distillation apparatus suitable for vacuum distillation

  • Heating mantle

  • Thermometer

  • Vacuum pump

Procedure:

  • Place the sample in a distillation flask with a boiling chip or magnetic stirrer.

  • Assemble the vacuum distillation apparatus.

  • Slowly reduce the pressure to the desired level.

  • Begin heating the sample gently.

  • Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Determination of Solubility

A qualitative assessment of solubility in various solvents is essential for reaction setup and purification.

Apparatus:

  • Small test tubes

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, ethanol, acetone, chloroform, hexane)

Procedure:

  • Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of test tubes.

  • Add a measured volume of a solvent (e.g., 1 mL) to each test tube.

  • Vigorously shake or vortex each tube for a set period (e.g., 1 minute).[2][3]

  • Visually inspect each tube for the dissolution of the solid. Classify the solubility as soluble, partially soluble, or insoluble.

Mandatory Visualizations

As no signaling pathways involving this compound have been identified in the literature, a logical workflow for its synthesis and subsequent purification is presented below.

G start Start: Reagents reactants 2,4-Difluoronitrobenzene Benzyl Alcohol Potassium Carbonate DMF start->reactants 1. Combine reaction Nucleophilic Aromatic Substitution Reaction reactants->reaction 2. Heat workup Aqueous Workup (Water Quench) reaction->workup 3. Cool & Quench extraction Liquid-Liquid Extraction (Ethyl Acetate) workup->extraction 4. Extract drying Drying (Anhydrous Na₂SO₄) extraction->drying 5. Dry Organic Layer concentration Concentration (Rotary Evaporation) drying->concentration 6. Remove Solvent purification Purification (Column Chromatography) concentration->purification 7. Purify Crude Product product Product: This compound purification->product characterization Characterization (NMR, MS, etc.) product->characterization 8. Verify Structure end End characterization->end

Caption: Synthetic and Purification Workflow for this compound.

Conclusion

This compound is a valuable chemical intermediate with potential applications in various fields of organic synthesis. While specific experimental data on its physical properties are scarce, this guide provides a foundation for its use by presenting computed data, analogous information, and standardized experimental protocols. The provided synthesis workflow and characterization methods offer a practical starting point for researchers working with this compound. Further experimental investigation is warranted to fully characterize its physicochemical profile.

References

An In-depth Technical Guide to 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-2-fluoro-4-nitrobenzene is a substituted aromatic ether that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a benzyloxy group, a fluorine atom, and a nitro group on a benzene ring, provides multiple reactive sites for the construction of more complex molecules. This trifunctional arrangement makes it a valuable intermediate in the pharmaceutical and agrochemical industries, where it is utilized in the synthesis of a variety of target compounds.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted at the 1, 2, and 4 positions. The IUPAC name for the compound with CAS number 76243-24-8 is This compound , also referred to as 4-Benzyloxy-3-fluoro-1-nitrobenzene. It is important to distinguish it from its isomer, 2-(Benzyloxy)-4-fluoro-1-nitrobenzene (CAS 129464-01-3).[2]

The presence of the electron-withdrawing nitro and fluoro groups activates the aromatic ring towards nucleophilic aromatic substitution, while the benzyloxy group can be cleaved under certain conditions to yield a phenol, offering further synthetic utility. The fluorine atom, in particular, is a good leaving group in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the adjacent nitro group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 76243-24-8[1]
Molecular Formula C₁₃H₁₀FNO₃[1]
Molecular Weight 247.22 g/mol [1]
Appearance Yellow solid (at room temperature)[1]
Boiling Point 395.242 °C at 760 mmHg (Predicted)[1]
Density 1.3 g/cm³ (Predicted)[1]
Flash Point 192.836 °C (Predicted)[1]

Synthesis of this compound

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

This synthesis involves the reaction of a suitable fluoronitrophenol with benzyl bromide in the presence of a base. The likely starting material would be 2-fluoro-4-nitrophenol. The phenoxide ion, generated in situ by the base, acts as a nucleophile, displacing the bromide from benzyl bromide to form the desired ether linkage.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-fluoro-4-nitrophenol 2-Fluoro-4-nitrophenol Reaction Nucleophilic Aromatic Substitution (Williamson Ether Synthesis) 2-fluoro-4-nitrophenol->Reaction Benzyl_bromide Benzyl Bromide Benzyl_bromide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on general procedures for similar reactions. This should be adapted and optimized by researchers based on laboratory conditions and safety assessments.

Materials:

  • 2-Fluoro-4-nitrophenol

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-fluoro-4-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Chemical Shifts / Peaks
¹H NMR * δ ~7.3-7.5 ppm (m, 5H): Protons of the benzyl ring.
* δ ~7.8-8.2 ppm (m, 3H): Protons on the nitro-substituted aromatic ring.
* δ ~5.2 ppm (s, 2H): Methylene protons of the benzyloxy group (-OCH₂-).
¹³C NMR * δ ~150-160 ppm: Aromatic carbons attached to oxygen and fluorine.
* δ ~140-150 ppm: Aromatic carbon attached to the nitro group.
* δ ~125-135 ppm: Aromatic carbons of the benzyl ring.
* δ ~110-125 ppm: Aromatic carbons of the substituted ring.
* δ ~70 ppm: Methylene carbon of the benzyloxy group (-OCH₂-).
FT-IR (cm⁻¹) * ~3100-3000: Aromatic C-H stretch.
* ~2950-2850: Aliphatic C-H stretch (from -CH₂-).
* ~1590, 1490: Aromatic C=C stretch.
* ~1520, 1340: Asymmetric and symmetric NO₂ stretch.
* ~1250: Aryl-O-CH₂ stretch (asymmetric).
* ~1050: Aryl-O-CH₂ stretch (symmetric).
* ~1200-1100: C-F stretch.
Mass Spec. * [M]⁺ at m/z = 247.06: Molecular ion peak.
* Fragment at m/z = 91: Benzyl cation [C₇H₇]⁺.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The nitro group can be readily reduced to an amine, which can then undergo a variety of transformations such as diazotization, acylation, or alkylation. The fluorine atom can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be deprotected at a later stage of the synthesis.

Diagram 2: Synthetic Utility of this compound

G cluster_transformations Synthetic Transformations cluster_products Intermediate Products Start This compound Reduction Reduction of Nitro Group Start->Reduction SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Deprotection Deprotection of Benzyloxy Group Start->Deprotection Amine Substituted Aniline Reduction->Amine Substituted Further Substituted Derivatives SNAr->Substituted Phenol Substituted Phenol Deprotection->Phenol

Caption: Key synthetic transformations of the title compound.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key building block for drug discovery and development professionals. This guide provides a foundational understanding of its properties and synthesis, encouraging further exploration and application in innovative synthetic strategies.

References

An In-depth Technical Guide to 1-(Benzyloxy)-2-fluoro-4-nitrobenzene (CAS: 76243-24-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene. This versatile building block is of significant interest to the pharmaceutical and agrochemical industries due to its utility as a key intermediate in the synthesis of complex organic molecules.

Core Chemical and Physical Properties

This compound is a yellow solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 76243-24-8[2]
Molecular Formula C₁₃H₁₀FNO₃[1][3]
Molecular Weight 247.22 g/mol [1][3]
Boiling Point 395.242 °C at 760 mmHg (Predicted)[1]
Density 1.3 g/cm³ (Predicted)[1]
Flash Point 192.836 °C (Predicted)[1]
Appearance Yellow Solid[1]
Storage Room Temperature[2]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,4-difluoronitrobenzene with benzyl alcohol in the presence of a base. The greater activation of the fluorine atom at the 2-position by the ortho-nitro group facilitates its selective displacement.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-Difluoronitrobenzene

  • Benzyl alcohol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,4-difluoronitrobenzene (1.0 eq) in anhydrous DMF, add benzyl alcohol (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a yellow solid.

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent 2,4-Difluoronitrobenzene 2,4-Difluoronitrobenzene Reaction_Mixture Reaction Mixture 2,4-Difluoronitrobenzene->Reaction_Mixture Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Reaction_Mixture K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Reaction_Mixture DMF (Solvent) DMF (Solvent) DMF (Solvent)->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Stir at RT Purification Recrystallization Workup->Purification Final_Product 1-(Benzyloxy)-2-fluoro- 4-nitrobenzene Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9-8.1m2HAromatic-H (protons ortho to the nitro group)
~7.3-7.5m5HAromatic-H (benzyl ring protons)
~7.1-7.2m1HAromatic-H (proton ortho to the benzyloxy group)
5.25s2H-O-CH₂-Ph
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~160-165 (d, JC-F ≈ 250 Hz)C-F
~145-150C-NO₂
~135-140Quaternary C of benzyl ring
~128-130Aromatic CH of benzyl ring
~125-128Aromatic CH
~115-120 (d, JC-F ≈ 25 Hz)Aromatic CH
~105-110 (d, JC-F ≈ 5 Hz)Aromatic CH
~70-75-O-CH₂-Ph
Predicted Key IR Absorptions (KBr, cm⁻¹)
Wavenumber (cm⁻¹)Functional Group
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1590, 1490, 1450Aromatic C=C stretch
~1520, 1340Asymmetric and symmetric N-O stretch of nitro group
~1250-1200Aryl-F stretch
~1230, 1030Aryl-O-CH₂ stretch
Predicted Mass Spectrum (EI)
m/zFragment
247[M]⁺
156[M - C₇H₇]⁺
91[C₇H₇]⁺ (benzyl cation)

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of anticancer agents. Its primary application lies in its use as a precursor for the synthesis of substituted anilines, which are core components of many kinase inhibitors.

The fluorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution by amines. Subsequent reduction of the nitro group to an amine provides a versatile scaffold for further chemical modifications.

A notable application of this compound is in the synthesis of c-Met kinase inhibitors. The c-Met proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[4][5] Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers.[6][7]

G Start 1-(Benzyloxy)-2-fluoro- 4-nitrobenzene Amine_Reaction Nucleophilic Aromatic Substitution with an Amine Start->Amine_Reaction Intermediate Substituted Nitrobenzene Amine_Reaction->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Aniline_Derivative Substituted Aniline Intermediate Reduction->Aniline_Derivative Final_Product c-Met Kinase Inhibitor Aniline_Derivative->Final_Product Further Synthetic Steps

Synthetic utility of this compound in drug discovery.

The c-Met Signaling Pathway

The c-Met signaling pathway is initiated by the binding of its ligand, hepatocyte growth factor (HGF).[4] This binding leads to the dimerization and autophosphorylation of the c-Met receptor, creating docking sites for various downstream signaling proteins.[8] The activation of these downstream pathways, including the RAS-MAPK, PI3K-Akt, and STAT pathways, ultimately results in cellular responses such as proliferation, survival, motility, and invasion.[4] In many cancers, aberrant activation of the c-Met pathway contributes to tumor growth and metastasis.[8] Small molecule inhibitors, often synthesized using intermediates like this compound, are designed to block the ATP-binding site of the c-Met kinase domain, thereby inhibiting its activity and downstream signaling.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates STAT STAT cMet->STAT Activates Akt Akt PI3K->Akt Cellular_Responses Proliferation Survival Motility Invasion Akt->Cellular_Responses RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT->Transcription Transcription->Cellular_Responses

Simplified overview of the c-Met signaling pathway.

References

In-Depth Technical Guide: Molecular Weight of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene, a key intermediate in organic synthesis for the pharmaceutical and agrochemical industries.[1] The determination of a compound's molecular weight is a fundamental and critical step in chemical research and development, impacting everything from reaction stoichiometry to analytical characterization.

Molecular Formula and Composition

The chemical structure of this compound is defined by its molecular formula: C₁₃H₁₀FNO₃.[1][2][3] This formula indicates that each molecule is composed of thirteen carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below, utilizing the standard atomic weights of each element.

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1312.011156.143
HydrogenH101.00810.080
FluorineF118.99818.998
NitrogenN114.00714.007
OxygenO315.99947.997
Total 247.225

Based on this calculation, the molecular weight of this compound is 247.225 g/mol . This value is consistent with published data, which reports the molecular weight as approximately 247.22 g/mol .[2][4]

Note on Experimental Protocols and Visualizations:

The user's request for detailed experimental protocols and signaling pathway diagrams is not applicable to the determination of a compound's molecular weight. Molecular weight is a fundamental, calculated property based on the atomic weights of the constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC). As such, there are no experimental workflows or biological signaling pathways to be diagrammed for this specific topic.

References

An In-depth Technical Guide on 1-(Benzyloxy)-2-fluoro-4-nitrobenzene: Properties and Solubility Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical intermediate 1-(Benzyloxy)-2-fluoro-4-nitrobenzene, with a focus on its anticipated solubility characteristics and the experimental procedures for its quantitative determination. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₁₃H₁₀FNO₃.[1] It is characterized by a benzene ring functionalized with a benzyloxy group, a fluorine atom, and a nitro group. At room temperature, it exists as a yellow solid.[1] This compound is a versatile building block in organic synthesis, serving as a key intermediate in the production of various pharmaceutical and agrochemical compounds.[1] Its chemical structure, incorporating electron-withdrawing (nitro and fluoro groups) and electron-donating (benzyloxy) moieties, makes it a valuable precursor for creating complex molecules with desired therapeutic or biological activities.[1]

Solubility Profile

The presence of the large, nonpolar benzyloxy group and the aromatic ring suggests that the compound will have limited solubility in polar solvents like water. A related compound, 1-Fluoro-4-nitrobenzene, is described as being relatively insoluble in water.[2] Conversely, it is expected to be more soluble in common organic solvents, particularly those with moderate to low polarity such as ethanol, acetone, and chloroform, due to favorable intermolecular interactions.[2]

For drug development and synthesis optimization, determining the precise solubility in various solvents is a critical step. The following section outlines a standard experimental protocol for this purpose.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound is a fundamental physicochemical property. The shake-flask method is a widely recognized and recommended technique for determining the equilibrium solubility of a solid compound in a given solvent.[3][4][5][6]

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.

3.2. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, etc.)

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.[7]

  • pH meter (for aqueous solutions)

3.3. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[5][6] Allow the mixture to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours). To confirm equilibrium, samples can be taken at different time points until the concentration remains constant.[3]

  • Sample Collection and Separation: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible filter to remove any suspended solid particles.

  • Sample Preparation for Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.[7] A standard calibration curve should be prepared using solutions of known concentrations.

  • Data Calculation: Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

3.4. Data Presentation

The quantitative solubility data should be summarized in a structured table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Solvent 1T1ValueValue
Solvent 2T1ValueValue
Solvent 1T2ValueValue
Solvent 2T2ValueValue

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G Workflow for Solubility Determination using the Shake-Flask Method cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent in a sealed flask B Agitate at constant temperature (e.g., 24-72 hours) A->B Start Equilibration C Stop agitation and allow solids to settle B->C Equilibrium Reached D Withdraw supernatant using a syringe C->D E Filter the sample to remove undissolved solids D->E F Dilute the filtered sample E->F Prepare for Analysis G Quantify concentration using HPLC F->G H Calculate Solubility G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and handling protocols for 1-(Benzyloxy)-2-fluoro-4-nitrobenzene (CAS No. 76243-24-8), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data and incorporates general safety principles for handling related aromatic nitro and fluoro compounds. It is imperative that users of this chemical procure and consult a substance-specific SDS from their supplier before commencing any work.

Chemical and Physical Properties

This compound is a yellow solid at room temperature.[1] Its utility as a versatile building block in organic synthesis stems from its unique combination of functional groups.[1]

PropertyValueSource
CAS Number 76243-24-8[1]
Molecular Formula C₁₃H₁₀FNO₃[1]
Molecular Weight 247.22 g/mol [2]
Boiling Point 395.242 °C at 760 mmHg[1]
Flash Point 192.836 °C[1]
Appearance Yellow Solid[1]
Purity Typically >95%-

Hazard Identification and GHS Classification

Based on available supplier information, this compound is classified with the following hazards:

GHS PictogramSignal WordHazard Statements
Warning H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Precautionary Statements: A comprehensive list of precautionary statements can be found in the appendix.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical to determine the appropriate level of PPE. The following provides general guidance.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. For larger quantities or increased risk of splashing, consider a chemical-resistant apron or coveralls.Prevents skin contact which can cause irritation.[3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or for tasks with a high potential for aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is recommended.Minimizes inhalation of dust or vapors that may cause respiratory irritation.[3]

Safe Handling and Storage

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Consult SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Solid in Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer clean_decontaminate Decontaminate Glassware handle_transfer->clean_decontaminate clean_dispose Dispose of Waste clean_decontaminate->clean_dispose clean_store Store in a Cool, Dry Place clean_dispose->clean_store spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Material ppe->contain collect Collect Spill into a Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

References

An In-depth Technical Guide to the Material Safety of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide compiled from available supplier data and information on structurally related compounds. A complete, official Material Safety Data Sheet (MSDS) for 1-(Benzyloxy)-2-fluoro-4-nitrobenzene (CAS No. 76243-24-8) was not found. The information herein should be used as a guide and supplemented with institutional safety protocols and professional judgment.

Section 1: Chemical Identification and Properties

This compound is a substituted aromatic compound utilized as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring a benzyloxy, a fluoro, and a nitro group, imparts specific reactivity and potential hazards that necessitate careful handling.

Table 1.1: Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 2-fluoro-4-nitro-1-phenylmethoxybenzene, 4-Benzyloxy-3-fluoro-1-nitrobenzene
CAS Number 76243-24-8[2]
Molecular Formula C13H10FNO3[1][3]
Molecular Weight 247.22 g/mol [3]
Structure O=--INVALID-LINK--[O-] (SMILES Code)[3]

Table 1.2: Physical and Chemical Properties

PropertyValueSource
Appearance Yellow solid[1]
Boiling Point 395.242 °C at 760 mmHg[1]
Flash Point 192.836 °C[1]
Density 1.3 g/cm³[1]
Melting Point Not available[1]

Section 2: Hazard Identification and Classification

Based on available supplier information, this compound is classified as a hazardous substance. The GHS pictograms and hazard statements indicate potential risks upon ingestion, skin contact, eye contact, and inhalation.

Table 2.1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation 3H335: May cause respiratory irritation

Source: Ambeed[3]

Caption: GHS Hazard Pictogram and Corresponding Statements.

Section 3: Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are paramount to minimize exposure risks. The following protocols are based on general best practices for hazardous chemicals and the specific GHS classifications for this compound.

Experimental Protocol: Standard Handling Procedure for this compound

  • Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

    • Skin and Body Protection: A lab coat must be worn. For larger quantities, consider additional protective clothing such as an apron or coveralls.

    • Respiratory Protection: If not handled in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Workflow start Entering Lab Area ppe_check Don PPE start->ppe_check goggles Chemical Goggles ppe_check->goggles gloves Nitrile Gloves ppe_check->gloves lab_coat Lab Coat ppe_check->lab_coat fume_hood Work in Fume Hood goggles->fume_hood gloves->fume_hood lab_coat->fume_hood respirator Use Respirator fume_hood->respirator No handling Handle Chemical fume_hood->handling Yes respirator->handling decontaminate Decontaminate & Doff PPE handling->decontaminate exit Exit Lab decontaminate->exit Emergency_Response cluster_emergency Emergency Response Logic exposure Exposure Occurs route Identify Route of Exposure exposure->route inhalation Move to Fresh Air route->inhalation Inhalation skin Wash with Soap & Water route->skin Skin eyes Flush with Water (15 min) route->eyes Eyes ingestion Rinse Mouth, Do NOT Induce Vomiting route->ingestion Ingestion medical Seek Immediate Medical Attention inhalation->medical skin->medical eyes->medical ingestion->medical

References

Spectroscopic and Synthetic Profile of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Core Spectroscopic Data

The structural integrity and purity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.96dd8.3, 2.6Aromatic H
7.46 - 7.41mAromatic H
7.31 - 7.26mAromatic H
Data obtained in CDCl₃ at 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmCoupling Constant (J) HzAssignment
163.2Aromatic C
160.7Aromatic C
132.6d, J = 8.1Aromatic C
129.1d, J = 4.1Aromatic C
121.9d, J = 21.2Aromatic C
112.8d, J = 27.3Aromatic C
Data obtained in CDCl₃ at 100 MHz

Table 3: ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicity
-108.8 - -108.9m
Data obtained in CDCl₃ at 377 MHz

Table 4: Mass Spectrometry Data

m/zAssignment
247.06447134[M]+ (Monoisotopic Mass)

Experimental Protocols

A reliable synthetic route to this compound is crucial for its application in further chemical synthesis. The following protocol details a common and effective method for its preparation.

Synthesis of this compound

This procedure outlines the O-benzylation of 2-fluoro-4-nitrophenol.

Materials:

  • 2-fluoro-4-nitrophenol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A solution of 2-fluoro-4-nitrophenol (50.0 g, 318 mmol), benzyl bromide (42 mL, 350 mmol), and potassium carbonate (66.0 g, 478 mmol) in DMF (200 mL) is prepared.[1][2]

  • The reaction mixture is heated to 40°C overnight.[1][2]

  • After cooling to room temperature, the solution is poured over ice.[1][2]

  • The resulting solid is collected by filtration.[1][2]

  • The solid is washed with water and dried to yield this compound.[1][2]

Yield: 75.0 g (95%)[1][2]

Visualizing the Spectroscopic Workflow

The process of characterizing a synthesized compound like this compound involves a logical sequence of spectroscopic analyses. The following diagram illustrates this workflow.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR F_NMR ¹⁹F NMR Purification->F_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Structure_Confirmation Structure Confirmation H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation F_NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

References

A Technical Guide to 1-(Benzyloxy)-2-fluoro-4-nitrobenzene for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 1-(Benzyloxy)-2-fluoro-4-nitrobenzene, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document outlines commercial suppliers, detailed experimental protocols, and the role of this compound as a versatile building block in synthetic chemistry.

Commercial Supplier Overview

Sourcing high-quality starting materials is critical for reproducible research and development. The following table summarizes the available quantitative data for this compound from various commercial suppliers.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
Vibrant Pharma Inc.76243-24-897%1 g, 5 g, 100 g$90.00 - $1,000.00
BLDpharm76243-24-8N/AInquire for detailsInquire for details
Unnamed Supplier129464-01-3 (isomer)min 98%1 gInquire for details

Synthetic and Analytical Protocols

Experimental Protocol: Synthesis of this compound

This procedure is adapted from the synthesis of similar benzyloxy-nitroaromatic compounds.[1]

Materials:

  • 2-Fluoro-4-nitrophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-fluoro-4-nitrophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to form the phenoxide salt.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Experimental Protocol: Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid or formic acid).

    • Detection: UV detector at a wavelength determined by a UV-Vis scan of the compound (typically around 254 nm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR should be performed to confirm the chemical structure of the final product.

Application in Organic Synthesis: A Workflow

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly those with pharmaceutical or agrochemical applications. The presence of the nitro group, the fluorine atom, and the benzyloxy protecting group allows for a variety of subsequent chemical transformations.

The following diagram illustrates a typical synthetic workflow utilizing this intermediate.

G cluster_start Starting Material cluster_transformations Key Transformations cluster_intermediates Key Intermediates cluster_final Final Products start This compound reduction Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) start->reduction snar Nucleophilic Aromatic Substitution (SNAr) (Displacement of Fluorine) start->snar deprotection Deprotection of Benzyl Ether (e.g., Catalytic Hydrogenation) start->deprotection aniline Substituted Aniline Derivative reduction->aniline substituted_product Di-substituted Aromatic Compound snar->substituted_product phenol Substituted Phenol Derivative deprotection->phenol final_product Bioactive Molecules (e.g., Heterocycles, APIs) aniline->final_product substituted_product->final_product phenol->final_product

Caption: Synthetic workflow of this compound.

This workflow highlights the three primary reactive sites of the molecule:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., catalytic hydrogenation or metal-acid reduction), providing access to substituted aniline derivatives. These anilines are common precursors for the synthesis of a wide range of heterocyclic compounds.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards nucleophilic attack by the electron-withdrawing nitro group. This allows for the displacement of the fluoride by various nucleophiles (e.g., amines, thiols, alkoxides), enabling the introduction of diverse functional groups onto the aromatic ring.

  • Deprotection of the Benzyl Ether: The benzyloxy group serves as a protecting group for the phenol. It can be removed, typically by catalytic hydrogenation, to reveal the free hydroxyl group for further functionalization.

The strategic combination of these transformations allows for the efficient construction of complex molecular architectures, making this compound a valuable tool for medicinal chemists and researchers in drug discovery.

References

The Pivotal Role of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(Benzyloxy)-2-fluoro-4-nitrobenzene is a versatile trifunctional aromatic compound that has emerged as a crucial building block in advanced organic synthesis. Its unique molecular architecture, featuring a benzyloxy protecting group, a reactive nitro functionality, and a strategically positioned fluorine atom, makes it an invaluable intermediate in the construction of complex molecular frameworks. This technical guide provides an in-depth analysis of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics, such as kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 76243-24-8
Molecular Formula C₁₃H₁₀FNO₃
Molecular Weight 247.22 g/mol
Appearance Yellow solid (at room temperature)
Boiling Point 395.242 °C at 760 mmHg
Density 1.3 g/cm³

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and efficient method involves the reaction of 2,4-difluoronitrobenzene with benzyl alcohol in the presence of a suitable base.

Experimental Protocol: Synthesis from 2,4-Difluoronitrobenzene

Materials:

  • 2,4-Difluoronitrobenzene

  • Benzyl alcohol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzyl alcohol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2,4-difluoronitrobenzene (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield: 85-95%

Key Reactions and Synthetic Utility

The synthetic utility of this compound stems from the selective reactivity of its three functional groups.

Reduction of the Nitro Group

The nitro group is readily reduced to an amine, yielding the key intermediate 4-(benzyloxy)-3-fluoroaniline . This transformation is fundamental for introducing nitrogen-containing functionalities and for subsequent coupling reactions.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in methanol.

  • Carefully add 10% Pd/C (catalytic amount) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature and monitor by TLC.

  • Upon completion, carefully vent the hydrogen and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-(benzyloxy)-3-fluoroaniline.

Expected Yield: >95%

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom, activated by the ortho-nitro group, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add piperidine (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 80-100°C and stir for 12-16 hours, monitoring by TLC.

  • Cool the mixture to room temperature and pour into water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography to yield the desired N-substituted product.

Cleavage of the Benzyloxy Protecting Group

The benzyloxy group can be selectively cleaved under various conditions, most commonly by catalytic hydrogenation, to unveil a phenol. This deprotection step is often performed concurrently with the reduction of the nitro group.

Application in the Synthesis of Kinase Inhibitors

The derivative, 4-(benzyloxy)-3-fluoroaniline , is a particularly valuable intermediate in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The aniline moiety serves as a key pharmacophore that can interact with the hinge region of the kinase active site, while the fluoro and benzyloxy (or subsequently deprotected hydroxyl) groups can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties.

While a direct synthesis of a commercially named kinase inhibitor starting from this compound is not prominently featured in publicly accessible literature, its utility is evident in the construction of core scaffolds found in numerous patented and investigational kinase inhibitors. The logical synthetic pathway involves the initial reduction of this compound to 4-(benzyloxy)-3-fluoroaniline, which is then elaborated into the final inhibitor.

Below is a logical workflow illustrating how this compound serves as a precursor in the synthesis of complex heterocyclic systems, which are core structures in many kinase inhibitors.

G start This compound aniline 4-(Benzyloxy)-3-fluoroaniline start->aniline Nitro Reduction (e.g., H2, Pd/C) heterocycle Elaborated Heterocyclic Core (e.g., Quinazoline, Pyrimidine) aniline->heterocycle Coupling/Cyclization Reactions inhibitor Kinase Inhibitor heterocycle->inhibitor Further Functionalization/ Deprotection

Caption: Synthetic pathway from this compound to a kinase inhibitor.

Spectroscopic Data (Predicted)

Spectroscopic TechniquePredicted Data
¹H NMR Aromatic region (δ 6.8-8.2 ppm): Complex multiplets for the protons on the nitro-substituted ring and the benzyloxy group. Methylene protons (-CH₂-) (δ ~5.2 ppm): A singlet.
¹³C NMR Signals corresponding to the 13 unique carbon atoms. The carbon attached to the fluorine will show a large ¹JCF coupling constant. Carbons ortho and para to the nitro group will be deshielded.
IR Spectroscopy ~1520 cm⁻¹ and ~1340 cm⁻¹: Strong asymmetric and symmetric N-O stretching of the nitro group. ~1200-1100 cm⁻¹: C-O stretching. ~1100-1000 cm⁻¹: C-F stretching.
Mass Spectrometry Molecular Ion (M⁺): m/z = 247. Fragmentation would likely involve loss of the benzyl group (m/z = 91) and the nitro group (m/z = 46).

Conclusion

This compound is a strategically designed synthetic intermediate that offers chemists a powerful tool for the construction of complex and biologically active molecules. Its predictable reactivity allows for the sequential and selective functionalization of the aromatic ring, making it a cornerstone in multi-step syntheses. The resulting aniline derivative, 4-(benzyloxy)-3-fluoroaniline, is a highly sought-after precursor in the field of medicinal chemistry, particularly for the development of novel kinase inhibitors. As the demand for targeted therapeutics continues to grow, the importance of versatile building blocks like this compound in driving innovation in drug discovery is undeniable.

Methodological & Application

Synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-(benzyloxy)-2-fluoro-4-nitrobenzene, a valuable building block in the pharmaceutical and agrochemical industries.[1] The procedure outlined is based on the principles of the Williamson ether synthesis, a robust and widely used method for the preparation of ethers.

Introduction

This compound is a substituted aromatic compound with the molecular formula C13H10FNO3.[1][2] Its structure, featuring a benzyloxy group, a fluorine atom, and a nitro group on a benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The protocol described herein involves the reaction of 2-fluoro-4-nitrophenol with benzyl bromide in the presence of a base.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the phenoxide ion of 2-fluoro-4-nitrophenol, generated in situ, attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the desired ether.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Amount
2-Fluoro-4-nitrophenolC6H4FNO3157.10101.57 g
Benzyl bromideC7H7Br171.04121.4 mL
Potassium carbonate (K2CO3)K2CO3138.21202.76 g
N,N-Dimethylformamide (DMF)C3H7NO73.09-20 mL
Ethyl acetate (EtOAc)C4H8O288.11-As needed
Deionized waterH2O18.02-As needed
Brine (saturated NaCl solution)NaCl58.44-As needed
Anhydrous sodium sulfate (Na2SO4)Na2SO4142.04-As needed

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-nitrophenol (1.57 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Add N,N-dimethylformamide (DMF, 20 mL) to the flask.

  • Stir the mixture at room temperature (20-25 °C) for 15 minutes to ensure the formation of the phenoxide.

  • Addition of Benzyl Bromide: Slowly add benzyl bromide (1.4 mL, 12 mmol) to the reaction mixture dropwise using a syringe.

  • Reaction: Allow the reaction to stir at room temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (50 mL) to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Expected Results and Characterization

The final product, this compound, is expected to be a yellow solid at room temperature.[1]

Table of Expected Data:

ParameterExpected Value
Molecular Formula C13H10FNO3
Molecular Weight 247.22 g/mol [2]
Physical Appearance Yellow solid[1]
Purity (typical) >97%[2]
Yield (expected) 80-90%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.0-8.2 (m, 2H, Ar-H ortho to NO₂), 7.3-7.5 (m, 5H, Ar-H of benzyl group), 7.1-7.2 (m, 1H, Ar-H), 5.2 (s, 2H, -CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 160-165 (C-F), 140-145 (C-NO₂), 135-138 (C-O), 128-130 (Ar-C of benzyl group), 125-128 (Ar-C), 115-120 (Ar-C), 110-115 (Ar-C), 71-73 (-CH₂-).

  • Mass Spectrometry (ESI-MS): m/z 248.0717 [M+H]⁺.

Experimental Workflow

SynthesisWorkflow Start Start: Weigh Reagents (2-Fluoro-4-nitrophenol, K2CO3) Setup Reaction Setup - Add reagents to flask - Add DMF Start->Setup Stirring1 Stir at RT (15 min) Setup->Stirring1 Add_BnBr Add Benzyl Bromide Stirring1->Add_BnBr Reaction Reaction at RT (8-12 h) Monitor by TLC Add_BnBr->Reaction Workup Work-up - Quench with water - Extract with EtOAc Reaction->Workup Wash Wash Organic Layer - Water - Brine Workup->Wash Dry_Concentrate Dry (Na2SO4) and Concentrate Wash->Dry_Concentrate Purification Purification (Recrystallization or Column Chromatography) Dry_Concentrate->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product: This compound Characterization->Final_Product

Figure 2: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Williamson Ether Synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a representative experimental protocol for the synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene via the Williamson ether synthesis. This method involves the O-alkylation of 2-fluoro-4-nitrophenol with benzyl bromide, a robust and widely applicable reaction in organic synthesis. The target molecule is a valuable intermediate in the development of various pharmaceuticals and functional materials due to its unique substitution pattern, combining a benzyloxy group, a fluorine atom, and a nitro group on an aromatic ring. These moieties offer multiple sites for further chemical modification. This protocol is based on well-established analogous reactions and provides a reliable pathway for the preparation of this compound.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a straightforward and efficient method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[1][2] In the context of synthesizing this compound, the phenoxide is generated in situ from 2-fluoro-4-nitrophenol using a mild base, which then reacts with benzyl bromide to form the desired ether. The presence of the electron-withdrawing nitro group on the phenolic ring enhances the acidity of the hydroxyl group, facilitating its deprotonation.

Reaction Scheme

The synthesis of this compound from 2-fluoro-4-nitrophenol and benzyl bromide is depicted below:

Figure 1: General reaction scheme for the Williamson ether synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on analogous and well-documented Williamson ether syntheses. Researchers should optimize conditions as necessary for their specific laboratory setup and scale.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS Number
2-Fluoro-4-nitrophenolC₆H₄FNO₃157.10394-41-2
Benzyl bromideC₇H₇Br171.03100-39-0
Potassium carbonate (anhydrous)K₂CO₃138.21584-08-7
N,N-Dimethylformamide (DMF, anhydrous)C₃H₇NO73.0968-12-2
Ethyl acetateC₄H₈O₂88.11141-78-6
HexaneC₆H₁₄86.18110-54-3
Brine (saturated NaCl solution)NaCl58.447647-14-5
Anhydrous sodium sulfateNa₂SO₄142.047757-82-6

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagent: While stirring the mixture at room temperature, add benzyl bromide (1.1 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and stir. Extract the aqueous mixture with ethyl acetate (3 x volumes of the aqueous phase).

  • Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Representative Reaction Parameters

ParameterValue
Stoichiometry (Phenol:Base:Alkyl Halide)1.0 : 2.0 : 1.1
SolventAnhydrous DMF
Temperature80-90 °C
Reaction Time4-8 hours
Work-upAqueous work-up with ethyl acetate extraction
PurificationColumn chromatography or recrystallization

Logical Workflow of the Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

Williamson_Ether_Synthesis_Workflow A Reaction Setup (2-Fluoro-4-nitrophenol, K₂CO₃, DMF) B Reagent Addition (Benzyl Bromide) A->B Stirring C Reaction (80-90 °C, 4-8h) B->C Heating D Reaction Monitoring (TLC) C->D Sampling D->C Incomplete E Work-up (Quenching and Extraction) D->E Complete F Purification (Column Chromatography/Recrystallization) E->F G Characterization (NMR, MS, etc.) F->G H Final Product This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Analogy in Synthesis Logic

While not a biological signaling pathway, the progression of the chemical synthesis can be visualized as a directed pathway where each step activates the next, leading to the final product.

Synthesis_Pathway Substrates Starting Materials (2-Fluoro-4-nitrophenol, Benzyl Bromide) Base Base Activation (K₂CO₃ deprotonates phenol) Substrates->Base Mixing Nucleophile Nucleophile Formation (2-Fluoro-4-nitrophenoxide) Base->Nucleophile Deprotonation SN2 SN2 Attack (Phenoxide attacks Benzyl Bromide) Nucleophile->SN2 Reaction Intermediate Crude Product Mixture SN2->Intermediate Formation Purified Pure Product (this compound) Intermediate->Purified Purification

Caption: Logical pathway of the Williamson ether synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Benzyl bromide is a lachrymator and is corrosive. Handle with care.

  • DMF is a potential reproductive hazard. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding route to this compound. The protocol outlined in this document, based on established chemical principles and analogous reactions, offers a clear guide for researchers in the fields of medicinal chemistry and materials science. The versatility of the product as a synthetic intermediate makes this a valuable procedure for the synthesis of more complex molecular architectures.

References

Application Notes and Protocols: Deprotection of the Benzyloxy Group in "1-(Benzyloxy)-2-fluoro-4-nitrobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzyloxy group is a widely utilized protecting group for phenols due to its stability under a variety of reaction conditions. However, its removal, particularly in the presence of sensitive functional groups, requires carefully selected methods to ensure high yield and purity of the desired product. This document provides detailed protocols for the deprotection of the benzyloxy group in "1-(Benzyloxy)-2-fluoro-4-nitrobenzene" to yield 2-fluoro-4-nitrophenol, a key intermediate in the synthesis of various pharmaceutical compounds. The presence of a reducible nitro group and a stable fluoro substituent on the aromatic ring necessitates chemoselective deprotection methods. The primary methods discussed are acid-catalyzed cleavage with boron trichloride and oxidative deprotection using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

Data Presentation

The following table summarizes the key quantitative data for the recommended deprotection methods for "this compound".

MethodReagents & CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key Considerations
Acid-Catalyzed Cleavage Boron trichloride (BCl₃), PentamethylbenzeneDichloromethane (DCM)-78 to 01 - 385 - 95Excellent chemoselectivity; tolerates nitro and fluoro groups well. Requires anhydrous conditions and careful handling of BCl₃.[1]
Oxidative Deprotection 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Acetonitrile (MeCN) / Dichloromethane (DCM)Room Temperature to Reflux2 - 2470 - 90Good chemoselectivity for substrates not sensitive to oxidation. Reaction can be sluggish for electron-deficient substrates.[2][3]
Catalytic Hydrogenation Palladium on Carbon (Pd/C), H₂ or Transfer Hydrogenation ReagentMethanol (MeOH) or Ethyl Acetate (EtOAc)Room TemperatureVariableVariableNot Recommended. High risk of concomitant reduction of the nitro group.[2]

Experimental Protocols

Method 1: Acid-Catalyzed Deprotection using Boron Trichloride (BCl₃)

This method is highly effective and chemoselective for the deprotection of the benzyloxy group in the presence of a nitro group. The use of pentamethylbenzene as a cation scavenger is crucial to prevent side reactions.[1]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Pentamethylbenzene

  • Boron trichloride (BCl₃), 1 M solution in DCM

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and pentamethylbenzene (2.0-3.0 eq).

  • Dissolve the solids in anhydrous dichloromethane (DCM).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1 M solution of boron trichloride (BCl₃) in DCM (1.5-2.0 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction at -78 °C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-4-nitrophenol.

Method 2: Oxidative Deprotection using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

This method provides an alternative under milder, non-acidic conditions. The reaction rate can be influenced by the electronic nature of the substrate.[2][3]

Materials:

  • This compound

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetonitrile (MeCN) or dichloromethane (DCM) and water (typically 10:1 to 20:1 v/v).

  • Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5-2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to reflux.

  • Monitor the reaction progress by TLC. The reaction time can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature (if heated) and filter to remove the precipitated hydroquinone (DDQH₂).

  • Wash the filtrate with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any remaining DDQH₂ and unreacted DDQ.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-fluoro-4-nitrophenol.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Substrate (this compound) B Add Reagents (e.g., BCl3/Scavenger or DDQ) A->B 1. C Stir at Appropriate Temperature B->C 2. D Monitor by TLC C->D 3. E Quench Reaction D->E 4. F Aqueous Wash E->F 5. G Dry & Concentrate F->G 6. H Column Chromatography G->H 7. I Obtain Pure Product (2-Fluoro-4-nitrophenol) H->I 8. Deprotection_Decision_Tree Start Select Deprotection Method for This compound Q2 Is the nitro group required in the final product? Start->Q2 Q1 Are there any acid-labile functional groups? Method1 Use BCl3 with Pentamethylbenzene Q1->Method1 No (Preferred Method) Method2 Use DDQ Q1->Method2 Yes Method3 Catalytic Hydrogenation (Not Recommended) Q2->Q1 Yes Q2->Method3 No

References

Application Notes and Protocols for the Reduction of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 1-(Benzyloxy)-2-fluoro-4-nitrobenzene to synthesize the corresponding aniline, 4-(Benzyloxy)-3-fluoroaniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. The protocols outlined below cover three common and effective reduction methods: catalytic hydrogenation, iron powder with ammonium chloride, and stannous (II) chloride.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a primary route to aromatic amines. In the context of this compound, the selective reduction of the nitro group is paramount, while preserving the integrity of the benzyloxy and fluoro substituents. The resulting product, 4-(Benzyloxy)-3-fluoroaniline, is a valuable building block in medicinal chemistry. The choice of reduction methodology often depends on factors such as substrate sensitivity, desired yield, scalability, and environmental considerations. This document outlines three reliable methods for this conversion, complete with comparative data and detailed experimental procedures.

Comparative Data of Reduction Methods

The following table summarizes the key quantitative parameters for the three detailed reduction methods. These values are based on literature precedents for similar substrates and represent typical outcomes.

ParameterCatalytic Hydrogenation (H₂/Pd/C)Iron/Ammonium Chloride (Fe/NH₄Cl)Stannous (II) Chloride (SnCl₂)
Typical Yield >95%85-95%>95%
Reaction Time 2-4 hours1-3 hours1.5-3 hours
Reaction Temperature Room Temperature to 50°C70-85°C (Reflux)50-65°C
Key Reagents H₂, 10% Pd/CFe powder, NH₄ClSnCl₂·2H₂O, HCl
Primary Solvent(s) Methanol, Ethanol, Ethyl AcetateEthanol/WaterEthanol
Chemoselectivity High (potential for debenzylation)HighHigh
Work-up Complexity Simple filtrationFiltration and extractionpH adjustment and extraction
Scalability ExcellentGoodGood
Safety Concerns Handling of H₂ gas and pyrophoric catalystExothermic reactionCorrosive acid, tin residues

Reaction Pathway and Logic

The core transformation is the reduction of a nitro group to an amine. The choice of method depends on a balance of factors including functional group tolerance, reaction conditions, and work-up procedure.

G cluster_start Starting Material cluster_methods Reduction Methods cluster_product Product start This compound H2_PdC Catalytic Hydrogenation (H₂ / Pd/C) start->H2_PdC Fe_NH4Cl Iron / Ammonium Chloride (Fe / NH₄Cl) start->Fe_NH4Cl SnCl2 Stannous Chloride (SnCl₂) start->SnCl2 product 4-(Benzyloxy)-3-fluoroaniline H2_PdC->product Fe_NH4Cl->product SnCl2->product

Figure 1. Overview of reduction pathways for this compound.

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity.[1] Careful monitoring is required to prevent over-reduction, which can lead to debenzylation.

Experimental Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10 mL per 2 mmol of substrate), add 10% Palladium on Carbon (Pd/C) catalyst (10 mol%).

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 3 hours.[1]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with methanol.

  • Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude 4-(Benzyloxy)-3-fluoroaniline, which can be further purified by recrystallization or column chromatography if necessary.

G cluster_workflow Catalytic Hydrogenation Workflow A Dissolve Substrate in Methanol B Add 10% Pd/C Catalyst A->B C Stir under H₂ Atmosphere (3h) B->C D Filter through Celite C->D E Concentrate Filtrate D->E F Purify Product E->F

Figure 2. Experimental workflow for catalytic hydrogenation.

Method 2: Reduction with Iron and Ammonium Chloride (Fe/NH₄Cl)

This classical method utilizes inexpensive and readily available reagents and is known for its good functional group tolerance.[2] The reaction is typically performed in a protic solvent mixture at elevated temperatures.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).[3]

  • Reagent Addition: Add iron powder (3.0-5.0 eq) and ammonium chloride (4.0-5.0 eq) to the suspension.[3]

  • Reaction: Heat the mixture to reflux (approximately 70-85°C) with vigorous stirring for 1-3 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: After completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-(Benzyloxy)-3-fluoroaniline.[2]

G cluster_workflow Fe/NH₄Cl Reduction Workflow A Suspend Substrate in EtOH/H₂O B Add Fe Powder and NH₄Cl A->B C Reflux for 1-3 hours B->C D Filter through Celite C->D E Extract with Ethyl Acetate D->E F Isolate Product E->F

Figure 3. Experimental workflow for Fe/NH₄Cl reduction.

Method 3: Reduction with Stannous (II) Chloride (SnCl₂)

Stannous chloride is a mild and effective reducing agent for aromatic nitro compounds, demonstrating high chemoselectivity in the presence of sensitive functional groups like benzyl ethers and halogens.[4][5]

Experimental Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (5 mL per mmol of substrate), add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).[4]

  • Acidification: Slowly add concentrated hydrochloric acid (4.0 eq) while cooling the mixture in an ice bath.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-65°C and stir for 1.5-3 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or a solution of sodium hydroxide until the pH is basic.

  • Isolation: Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 4-(Benzyloxy)-3-fluoroaniline.

G cluster_workflow SnCl₂ Reduction Workflow A Dissolve Substrate in Ethanol B Add SnCl₂·2H₂O and HCl A->B C Heat at 50-65°C for 1.5-3 hours B->C D Neutralize with Base C->D E Extract with Ethyl Acetate D->E F Isolate Product E->F

Figure 4. Experimental workflow for SnCl₂ reduction.

Concluding Remarks

The choice of the optimal reduction method for this compound will depend on the specific requirements of the synthesis, including scale, available equipment, and purity specifications. Catalytic hydrogenation offers a clean and high-yielding process, ideal for large-scale production, provided that potential debenzylation is carefully monitored and controlled. The Fe/NH₄Cl and SnCl₂ methods are robust, use readily available reagents, and exhibit excellent chemoselectivity, making them highly suitable for laboratory-scale synthesis. For all methods, careful monitoring of the reaction progress is recommended to ensure complete conversion and to minimize the formation of by-products.

References

Synthesis of 4-amino-3-fluorophenol from "1-(Benzyloxy)-2-fluoro-4-nitrobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-amino-3-fluorophenol, a key intermediate in the preparation of various pharmaceuticals, including Regorafenib.[1] The synthesis starts from 1-(benzyloxy)-2-fluoro-4-nitrobenzene and proceeds via a catalytic hydrogenation reaction that concurrently reduces the nitro group and cleaves the benzyl ether protecting group.

Reaction Principle

The synthesis of 4-amino-3-fluorophenol from this compound is achieved through catalytic transfer hydrogenation. This method is highly efficient for the simultaneous reduction of an aromatic nitro group to an amine and the deprotection of a benzyl ether to a phenol.[2][3] Palladium on carbon (Pd/C) is a commonly used catalyst for such transformations.[4] The reaction is typically carried out in a protic solvent like ethanol or methanol.

Experimental Workflow

Synthesis Workflow A 1-(Benzyloxy)-2-fluoro- 4-nitrobenzene B Dissolution in Ethanol/THF A->B Reagents C Addition of 10% Pd/C Catalyst B->C Catalyst D Hydrogenation (H2 atmosphere) C->D Reaction Conditions E Reaction Monitoring (TLC) D->E In-process Control F Catalyst Filtration E->F Work-up G Solvent Evaporation F->G H Purification (Crystallization/Chromatography) G->H I 4-Amino-3-fluorophenol (Final Product) H->I Isolation

Caption: Synthetic pathway from this compound to 4-amino-3-fluorophenol.

Quantitative Data Summary

ParameterValueReference
Starting Material This compoundN/A
Final Product 4-Amino-3-fluorophenol[5]
Molecular Formula C6H6FNO[5]
Molecular Weight 127.12 g/mol N/A
Appearance Brown or pale yellow solid[5][6]
Melting Point 162 °C[5]
Purity (Typical) >99%[7]
Yield (Typical) High (can be quantitative)[6]

Experimental Protocol

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (reagent grade)

  • Tetrahydrofuran (THF, reagent grade)

  • Hydrogen gas (H₂)

  • Celite or a similar filter aid

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a Parr shaker bottle or a round-bottom flask equipped with a hydrogen balloon), dissolve this compound in a mixture of ethanol and tetrahydrofuran. A typical solvent ratio could be similar to that used for related reductions, for instance, a 200 ml ethanol to 125 ml THF mixture for 20 g of starting material.[6]

  • Catalyst Addition: Carefully add 10% palladium on carbon to the solution. The amount of catalyst can vary, but a starting point is typically 10-30% by weight of the starting material.[6]

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere at room temperature.[6] The reaction progress should be monitored by TLC.

  • Reaction Monitoring: To monitor the reaction, periodically take a small aliquot, filter it through a small plug of celite to remove the catalyst, and spot it on a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional ethanol to ensure all the product is collected.[6]

  • Solvent Removal: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[6]

  • Purification: The crude 4-amino-3-fluorophenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel if necessary to achieve high purity.

Characterization:

The final product, 4-amino-3-fluorophenol, can be characterized by standard analytical techniques:

  • ¹H-NMR Spectroscopy (DMSO-d₆): δ (ppm): 4.38 (2H, m), 6.34 (1H, m), 6.43 (1H, m), 6.59 (1H, dd, J=8.4, 10.4 Hz), 8.78 (1H, s).[6]

  • Melting Point: Compare the measured melting point with the literature value (162 °C).[5]

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.

  • Palladium on Carbon: Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen and a solvent. Handle the catalyst carefully, and do not allow it to dry out completely during filtration. The filter cake should be kept wet with water and disposed of appropriately.

  • Solvents: Ethanol and THF are flammable. Handle them in a well-ventilated area.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times. Avoid exposure to the product and obtain special instructions before use.[5] In case of an accident or if you feel unwell, seek immediate medical advice.[5] Avoid release to the environment.[5]

References

Application Notes and Protocols for 1-(Benzyloxy)-2-fluoro-4-nitrobenzene in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene as a versatile precursor in the synthesis of kinase inhibitors. This key building block is particularly valuable for constructing heterocyclic scaffolds that are central to the structure of numerous kinase inhibitors used in targeted cancer therapy and other therapeutic areas. The protocols outlined below are based on established synthetic methodologies in medicinal chemistry.

Introduction

This compound is a trifunctional aromatic compound featuring a benzyloxy group, a fluorine atom, and a nitro group. This specific arrangement of functional groups makes it an ideal starting material for the synthesis of various kinase inhibitor backbones. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), facilitating the displacement of the fluorine atom by various nucleophiles. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in later synthetic steps to provide a site for further functionalization or to act as a key hydrogen bond donor in the final inhibitor. The nitro group can be readily reduced to an amino group, providing another handle for chemical modification.

Core Application: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Scaffold

A primary application of this compound is in the synthesis of substituted aminopyridines, which are key intermediates for constructing bicyclic heteroaromatic cores of many kinase inhibitors, such as the pyrido[2,3-d]pyrimidine scaffold. This scaffold is found in several potent kinase inhibitors targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and various cyclin-dependent kinases (CDKs).

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of a pyrido[2,3-d]pyrimidine scaffold starting from this compound.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Cyclization to form Pyrido[2,3-d]pyrimidine Core A This compound C Substituted Aminopyridine Intermediate A->C Base, Solvent B Aminopyridine B->C D Substituted Aminopyridine Intermediate E Diaminopyridine Intermediate D->E Reducing Agent (e.g., Fe/AcOH, H2/Pd-C) F Diaminopyridine Intermediate H Pyrido[2,3-d]pyrimidine Scaffold F->H G Cyclizing Agent (e.g., Formamide, Diethyl Oxalate) G->H

Caption: Synthetic workflow for a pyrido[2,3-d]pyrimidine scaffold.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of a pyrido[2,3-d]pyrimidine-based kinase inhibitor scaffold using this compound as a starting material.

Protocol 1: Synthesis of N-(5-amino-pyridin-2-yl)-4-(benzyloxy)-2-nitroaniline

This protocol details the nucleophilic aromatic substitution reaction between this compound and a suitable aminopyridine.

Materials:

  • This compound

  • Pyridine-2,5-diamine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add pyridine-2,5-diamine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired N-(5-amino-pyridin-2-yl)-4-(benzyloxy)-2-nitroaniline.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group in the synthesized intermediate to an amino group.

Materials:

  • N-(5-amino-pyridin-2-yl)-4-(benzyloxy)-2-nitroaniline

  • Iron powder (Fe)

  • Acetic acid (AcOH)

  • Ethanol (EtOH)

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Celite

Procedure:

  • Suspend N-(5-amino-pyridin-2-yl)-4-(benzyloxy)-2-nitroaniline (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite, washing with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the diaminopyridine intermediate, which can often be used in the next step without further purification.

Protocol 3: Cyclization to form the Pyrido[2,3-d]pyrimidine Core

This protocol outlines the final cyclization step to form the kinase inhibitor scaffold.

Materials:

  • Diaminopyridine intermediate from Protocol 2

  • Formamide

  • Ammonium formate

Procedure:

  • Combine the diaminopyridine intermediate (1.0 eq) with an excess of formamide and a catalytic amount of ammonium formate.

  • Heat the reaction mixture to 180-200 °C for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the crude pyrido[2,3-d]pyrimidine product.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

Kinase Inhibitor ScaffoldTarget Kinase(s)Representative IC₅₀ (nM)
Pyrido[2,3-d]pyrimidineEGFR1 - 50
Pyrido[2,3-d]pyrimidineVEGFR-25 - 100
Pyrido[2,3-d]pyrimidineCDK4/610 - 200

Note: The IC₅₀ values are illustrative and depend on the specific substitutions on the pyrido[2,3-d]pyrimidine core.

Signaling Pathway

Kinase inhibitors synthesized from this precursor can potentially target various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for pyrido[2,3-d]pyrimidine-based inhibitors.

G cluster_pathway EGFR Signaling Pathway cluster_inhibition Inhibition EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Kinase Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry for the synthesis of kinase inhibitors. Its unique combination of functional groups allows for the efficient construction of complex heterocyclic scaffolds, such as the pyrido[2,3-d]pyrimidine core, which is prevalent in a multitude of potent and selective kinase inhibitors. The provided protocols offer a foundational guide for researchers to explore the synthesis of novel kinase inhibitors based on this readily accessible precursor.

Application Notes and Protocols for the Use of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-2-fluoro-4-nitrobenzene is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique structural features, including a reactive fluoro group activated by an adjacent nitro group, and a versatile benzyloxy protecting group, make it an ideal starting material for the construction of complex pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key medicinal compounds, including dual c-Met/VEGFR-2 kinase inhibitors for oncology, novel antibiotics, and potential hypoglycemic agents.

Core Applications in Drug Discovery

This compound is a valuable precursor for the synthesis of substituted anilines, which are key intermediates in the development of various therapeutic agents. The primary reaction involves the reduction of the nitro group to an amine, which can then be further functionalized. This intermediate is particularly useful in the synthesis of:

  • Dual c-Met/VEGFR-2 Kinase Inhibitors: These compounds are of significant interest in oncology as they can simultaneously target two key pathways involved in tumor growth, angiogenesis, and metastasis.

  • Oxazolidinone-Fluoroquinolone Hybrids: This class of antibiotics combines the mechanisms of action of two different antibacterial agents to combat drug-resistant bacteria.

  • Tetrahydrocarbazole Derivatives: These molecules have shown potential as hypoglycemic agents for the treatment of diabetes.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-(benzyloxy)-1-fluorobenzene - A Key Intermediate

This protocol describes the reduction of the nitro group of this compound to form the corresponding aniline, a critical intermediate for subsequent coupling reactions.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Celite

Procedure:

  • Suspend this compound in a mixture of ethanol and water.

  • To this suspension, add iron powder and ammonium chloride.

  • Heat the mixture to reflux (approximately 80-85 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-2-(benzyloxy)-1-fluorobenzene.

Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidine-based Dual c-Met/VEGFR-2 Inhibitor Intermediate

This protocol outlines a potential pathway for the synthesis of a key intermediate for thieno[2,3-d]pyrimidine-based dual c-Met/VEGFR-2 inhibitors, starting from the aniline derivative prepared in Protocol 1.

Materials:

  • 4-Amino-2-(benzyloxy)-1-fluorobenzene (from Protocol 1)

  • Substituted thieno[2,3-d]pyrimidine precursor with a suitable leaving group (e.g., a chloro or sulfonyl group)

  • A suitable base (e.g., potassium carbonate, diisopropylethylamine)

  • Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve 4-Amino-2-(benzyloxy)-1-fluorobenzene in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the substituted thieno[2,3-d]pyrimidine precursor and the base to the reaction mixture.

  • Heat the reaction mixture to a temperature appropriate for the specific substrates (typically between 80-150 °C).

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired thieno[2,3-d]pyrimidine intermediate.

Protocol 3: Synthesis of an Oxazolidinone-Fluoroquinolone Hybrid Precursor

This protocol details the initial nucleophilic aromatic substitution to create a precursor for an oxazolidinone-fluoroquinolone hybrid antibiotic.

Materials:

  • 2-Fluoro-4-nitrophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Acetone

Procedure:

  • Combine 2-fluoro-4-nitrophenol, benzyl bromide, potassium carbonate, and a catalytic amount of potassium iodide in acetone.[2]

  • Heat the mixture to 60 °C and stir overnight.[2]

  • After cooling to room temperature, add ice water to precipitate the product.

  • Filter the resulting yellow solid, wash with water, and dry to yield this compound.[2]

This product can then be carried forward through nitro reduction (as in Protocol 1) and subsequent coupling with a fluoroquinolone carboxylic acid and cyclization to form the final hybrid antibiotic.

Quantitative Data

The following tables summarize the biological activities of compounds synthesized using methodologies where this compound serves as a key precursor.

Table 1: In Vitro Inhibitory Activity of Dual c-Met/VEGFR-2 Kinase Inhibitors
Compound IDScaffoldc-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Antiproliferative IC₅₀ (µM) vs. A549 cells
12j Thieno[2,3-d]pyrimidine2548Not Reported
12m Thieno[2,3-d]pyrimidineNot ReportedNot ReportedNot Reported
17l [3]triazolo[4,3-a]pyrazine2626000.98
Foretinib Quinoline---
Cabozantinib QuinolinePotentPotent-

Data for compounds 12j and 12m are from a study on thieno[2,3-d]pyrimidine derivatives. Data for compound 17l is from a study on[2][3]triazolo[4,3-a]pyrazine derivatives.[4] Foretinib and Cabozantinib are included as reference compounds.

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Oxazolidinone-Fluoroquinolone Hybrids
Compound IDS. aureus ATCC 29213MRSA ATCC 43300E. faecalis ATCC 29212VRE ATCC 700221S. pneumoniae ATCC 49619
OBP-1 0.250.50.510.125
OBP-2 0.250.50.510.125
OBP-3 0.51120.25
OBP-4 0.1250.250.250.50.063
OBP-5 0.250.50.510.125
Linezolid 11110.5
Moxifloxacin 0.0310.1250.2510.125

MIC (Minimum Inhibitory Concentration) values for hybrids OBP-(1-5) which can be synthesized from a precursor derived from this compound.[2] Linezolid and Moxifloxacin are included as reference antibiotics.

Table 3: Hypoglycemic Activity of Tetrahydrocarbazole Derivatives
Compound IDScaffoldGlucose Consumption Increase (%)
12b Aza-tetrahydrocarbazole45%
Metformin Biguanide~37.5% (inferred)
ZG02 Tetrahydrocarbazole~37.5% (inferred)

Data for compound 12b is from a study on tetrahydrocarbazole derivatives as potential hypoglycemic agents.[3] The activity of Metformin and ZG02 is inferred from the reported 1.2-fold higher activity of compound 12b.

Visualizations

Experimental and Signaling Pathway Diagrams

experimental_workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_products Final Product Synthesis start This compound reduction Nitro Group Reduction (Protocol 1) start->reduction Fe, NH4Cl Ethanol/Water aniline 4-Amino-2-(benzyloxy)-1-fluorobenzene reduction->aniline cmet_inhibitor c-Met/VEGFR-2 Inhibitor (e.g., Thieno[2,3-d]pyrimidine based) aniline->cmet_inhibitor Coupling Reaction (Protocol 2) antibiotic Oxazolidinone-Fluoroquinolone Hybrid aniline->antibiotic Coupling & Cyclization hypoglycemic Tetrahydrocarbazole Derivative aniline->hypoglycemic Fischer Indole Synthesis (multi-step)

Caption: Synthetic workflow from this compound.

cMet_VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met RAS RAS cMet->RAS PI3K_cMet PI3K cMet->PI3K_cMet STAT3_cMet STAT3 cMet->STAT3_cMet VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K_VEGFR PI3K VEGFR2->PI3K_VEGFR HGF HGF HGF->cMet VEGF VEGF VEGF->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT_cMet AKT PI3K_cMet->AKT_cMet Survival Survival AKT_cMet->Survival Metastasis Metastasis STAT3_cMet->Metastasis PKC PKC PLCg->PKC PKC->RAF AKT_VEGFR AKT PI3K_VEGFR->AKT_VEGFR Angiogenesis Angiogenesis AKT_VEGFR->Angiogenesis Inhibitor Dual c-Met/VEGFR-2 Inhibitor Inhibitor->cMet Inhibitor->VEGFR2

Caption: Simplified c-Met and VEGFR-2 signaling pathways and their inhibition.

fluoroquinolone_moa cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Replication DNA Replication Gyrase->Replication TopoIV Topoisomerase IV CellDivision Cell Division TopoIV->CellDivision Replication->TopoIV Hybrid Oxazolidinone-Fluoroquinolone Hybrid Hybrid->Gyrase Fluoroquinolone moiety Hybrid->TopoIV Fluoroquinolone moiety Ribosome 50S Ribosomal Subunit Hybrid->Ribosome Oxazolidinone moiety ProteinSynth Protein Synthesis Ribosome->ProteinSynth

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids have led to its extensive use in medicinal chemistry and materials science.[1][4]

This document provides detailed application notes and a generalized protocol for conducting Suzuki coupling reactions with 1-(benzyloxy)-2-fluoro-4-nitrobenzene, a substrate of interest in the synthesis of complex molecules due to its unique substitution pattern. The presence of a nitro group, a fluorine atom, and a benzyloxy group offers multiple handles for further chemical modification, making it a valuable building block. While specific literature on the Suzuki coupling of this exact molecule is not abundant, the following protocols are based on well-established principles and successful applications with structurally related aryl halides.[5][6]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7]

  • Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide (this compound), forming a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex, displacing the halide.[3]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7]

Proposed Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant_A This compound Product 2-(Benzyloxy)-3-fluoro-4-nitro-1,1'-biphenyl derivative Reactant_A->Product + Reactant_B Reactant_B Arylboronic Acid (R-B(OH)2) Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Toluene/H2O) Byproducts Boronic Acid Waste

Caption: General reaction scheme for the Suzuki coupling.

Quantitative Data Summary

The following table provides a template for summarizing experimental data from Suzuki coupling reactions with this compound. Researchers can adapt this table to compare the efficacy of different catalysts, bases, solvents, and temperatures.

EntryArylboronic Acid (equivalents)Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp (°C)Time (h)Yield (%)
14-Methylphenylboronic acid (1.2)Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)9012Data
2Phenylboronic acid (1.2)Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)1008Data
33-Methoxyphenylboronic acid (1.2)PdCl₂(dppf) (3)-K₃PO₄ (2.0)THF/H₂O (4:1)8016Data
44-Chlorophenylboronic acid (1.2)Pd(PPh₃)₄ (3)-Na₂CO₃ (2.0)DMF/H₂O (4:1)11012Data

*Data to be filled in by the researcher based on experimental outcomes.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methylphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Degassed solvent system (e.g., Toluene, Ethanol, and Water)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 eq).

  • Addition of Reagents: Add the arylboronic acid (1.2 mmol, 1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental protocol described above.

Experimental_Workflow start Start prep Reaction Setup: - Add this compound - Add arylboronic acid, catalyst, and base start->prep inert Establish Inert Atmosphere (Evacuate and backfill with N2/Ar) prep->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 90 °C) solvent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Work-up: - Cool to room temperature - Dilute with ethyl acetate and water monitor->workup extraction Extraction: - Separate organic layer - Wash with water and brine workup->extraction dry Dry and Concentrate (Dry over Na2SO4, filter, and evaporate) extraction->dry purify Purification (Column Chromatography) dry->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A general experimental workflow for the Suzuki coupling.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzyloxy)-2-fluoro-4-nitrobenzene is a versatile building block in organic synthesis, primarily utilized in the construction of complex heterocyclic scaffolds. Its chemical reactivity is dominated by the facile displacement of the fluorine atom via nucleophilic aromatic substitution (SNAr), activated by the strongly electron-withdrawing nitro group. This key reaction allows for the introduction of a variety of nitrogen-based nucleophiles, leading to the formation of N-aryl-2-(benzyloxy)-4-nitroaniline derivatives. These intermediates are primed for subsequent intramolecular cyclization reactions to afford a diverse range of biologically relevant heterocyclic compounds, including benzimidazoles and quinoxalines. This document provides detailed application notes and experimental protocols for the synthesis of these heterocyclic systems, supported by quantitative data and visual diagrams to illustrate the reaction pathways.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound is its reaction with nucleophiles, particularly primary and secondary amines, through a nucleophilic aromatic substitution mechanism. The electron-deficient aromatic ring, activated by the para-nitro group, readily undergoes attack at the carbon bearing the fluorine atom, which serves as an excellent leaving group.

General Reaction Scheme:

SNAr_Reaction cluster_reagents Reactants cluster_product Product reagent This compound conditions Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, DMSO) Heat reagent->conditions nucleophile R-NH2 (Amine) nucleophile->conditions product N-Aryl-2-(benzyloxy)-4-nitroaniline conditions->product

Caption: General workflow for the SNAr reaction.

Experimental Protocol: Synthesis of N-Aryl-2-(benzyloxy)-4-nitroaniline Derivatives

This protocol describes a general procedure for the SNAr reaction between this compound and a generic amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture and heat to a temperature between 80-120 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-2-(benzyloxy)-4-nitroaniline.

Quantitative Data Summary (Representative Examples):

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF1001285-95
4-MethoxyanilineEt₃NDMSO1101090-98
BenzylamineK₂CO₃DMF901488-96
MorpholineEt₃NDMSO100892-99

Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.

Synthesis of Benzimidazoles via Reductive Cyclization

The N-aryl-2-(benzyloxy)-4-nitroaniline derivatives synthesized in the first step are excellent precursors for the synthesis of benzimidazoles. This is achieved through a one-pot reductive cyclization reaction where the nitro group is reduced to an amine, which then undergoes intramolecular condensation with an aldehyde.

Reaction Pathway:

Benzimidazole_Synthesis start N-Aryl-2-(benzyloxy)-4-nitroaniline reductant Reducing Agent (e.g., Na2S2O4, Fe/AcOH) start->reductant Reduction intermediate Ortho-diaminobenzene derivative (in situ) cyclization Intramolecular Condensation intermediate->cyclization aldehyde R'-CHO (Aldehyde) aldehyde->cyclization product Substituted Benzimidazole reductant->intermediate cyclization->product

Caption: Pathway for benzimidazole synthesis.

Experimental Protocol: One-Pot Reductive Cyclization to Benzimidazoles[1]

This protocol describes the synthesis of 2-substituted benzimidazoles from N-aryl-2-(benzyloxy)-4-nitroaniline and an aldehyde.

Materials:

  • N-Aryl-2-(benzyloxy)-4-nitroaniline (1.0 eq)

  • Aldehyde (1.1 eq)

  • Sodium dithionite (Na₂S₂O₄) (3.0 - 4.0 eq) or Iron powder (Fe) and Acetic acid (AcOH)

  • Ethanol or Methanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the N-aryl-2-(benzyloxy)-4-nitroaniline derivative (1.0 eq) and the aldehyde (1.1 eq) in ethanol or methanol.

  • To the stirred solution, add sodium dithionite (3.0 - 4.0 eq) portion-wise. Alternatively, for the Fe/AcOH system, add iron powder followed by acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the starting material is consumed, cool the reaction to room temperature.

  • If using Na₂S₂O₄, dilute the mixture with water and extract with ethyl acetate. If using Fe/AcOH, filter the mixture through a pad of Celite to remove iron salts, wash the pad with the solvent, and then concentrate the filtrate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired benzimidazole.

Quantitative Data Summary (Representative Examples):

AldehydeReducing SystemSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNa₂S₂O₄EthanolReflux480-90
4-ChlorobenzaldehydeNa₂S₂O₄EthanolReflux582-92
CyclohexanecarboxaldehydeFe/AcOHMethanolReflux675-85
2-NaphthaldehydeNa₂S₂O₄EthanolReflux488-95

Synthesis of Quinoxalines

The ortho-diaminobenzene intermediate, generated in situ from the reduction of the N-aryl-2-(benzyloxy)-4-nitroaniline, can also be trapped with 1,2-dicarbonyl compounds to synthesize quinoxalines.

Reaction Pathway:

Quinoxaline_Synthesis start N-Aryl-2-(benzyloxy)-4-nitroaniline reductant Reducing Agent (e.g., H2, Pd/C) start->reductant Reduction intermediate Ortho-diaminobenzene derivative (in situ) condensation Condensation intermediate->condensation dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->condensation product Substituted Quinoxaline reductant->intermediate condensation->product

Caption: Pathway for quinoxaline synthesis.

Experimental Protocol: Synthesis of Quinoxalines[2]

This protocol outlines the synthesis of quinoxalines from an in situ generated ortho-diaminobenzene derivative.

Materials:

  • N-Aryl-2-(benzyloxy)-4-nitroaniline (1.0 eq)

  • 1,2-Dicarbonyl compound (e.g., benzil, 2,3-butanedione) (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (catalytic amount)

  • Ethanol or Acetic Acid

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • To a solution of N-aryl-2-(benzyloxy)-4-nitroaniline (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in ethanol or acetic acid, add 10% Pd/C.

  • The reaction vessel is evacuated and backfilled with hydrogen gas (balloon pressure) or pressurized in a Parr apparatus.

  • Stir the mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the desired quinoxaline.

Quantitative Data Summary (Representative Examples):

1,2-Dicarbonyl CompoundSolventTemperature (°C)Time (h)Yield (%)
BenzilEthanol25885-95
2,3-ButanedioneAcetic Acid25680-90
Glyoxal (40% in H₂O)Ethanol251070-80

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. Through a straightforward and high-yielding nucleophilic aromatic substitution reaction, it provides access to N-aryl-2-(benzyloxy)-4-nitroaniline intermediates. These intermediates can be readily transformed into complex heterocyclic systems such as benzimidazoles and quinoxalines via subsequent reductive cyclization strategies. The protocols outlined in this document provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the synthesis of novel, biologically active molecules based on these privileged scaffolds.

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene by recrystallization.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid.- The compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the solution by boiling off some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Re-evaluate the solvent system; consider a solvent in which the compound is less soluble.
Compound "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- The concentration of the solute is too high, causing it to come out of solution above its melting point.- Add more solvent to the hot solution to decrease the saturation temperature.- Switch to a lower-boiling point solvent or a solvent mixture.- Ensure the solution cools slowly to allow for proper crystal lattice formation.
Colored Impurities Remain in Crystals - The impurity has similar solubility characteristics to the desired compound.- The crystals formed too quickly, trapping impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the solution cools slowly to allow for selective crystallization.- A second recrystallization may be necessary.
Poor Recovery of Purified Product - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Premature crystallization occurred during hot filtration.- Crystals were washed with a solvent at room temperature.- Reduce the amount of solvent used for dissolution.- Cool the mother liquor in an ice bath to maximize crystal precipitation.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A definitive, experimentally validated solvent for this specific compound is not widely published. However, based on the purification of structurally similar aromatic nitro compounds, suitable solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.[1] A good starting point would be an ethanol/water or isopropanol/water solvent system.[1] For the related compound, 1-benzyloxy-4-nitrobenzene, recrystallization from ethyl alcohol has been reported.[2]

Q2: How can I determine the appropriate solvent for recrystallization?

A good recrystallization solvent should dissolve the compound completely at elevated temperatures but poorly at room or lower temperatures.[1] You can determine a suitable solvent by performing small-scale solubility tests in test tubes with a variety of solvents.

Q3: What are the likely impurities in my crude this compound sample?

The specific impurities will depend on the synthetic route used. However, common impurities could include unreacted starting materials such as 1-fluoro-2-hydroxy-4-nitrobenzene or benzyl bromide, and by-products from side reactions.

Q4: My compound "oils out" during recrystallization. What does this mean and what should I do?

"Oiling out" occurs when the compound comes out of the solution as a liquid rather than a solid because the solution is saturated at a temperature above the compound's melting point.[1] To remedy this, you can add more solvent to the hot solution or switch to a solvent with a lower boiling point.[1]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system. For this example, we will use ethanol.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate). Continue to add small portions of hot ethanol until the solid has just completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step is crucial to remove impurities that are insoluble in the hot solvent.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₃H₁₀FNO₃247.2276243-24-8[3]
1-Fluoro-4-nitrobenzene (a potential precursor)C₆H₄FNO₂141.10350-46-9[4]

Diagrams

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals collect Collect Crystals crystals->collect Yes no_crystals No/Poor Crystal Formation crystals->no_crystals No oiling_out Compound Oils Out crystals->oiling_out Oils Out troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Cool slower - Scratch flask/seed - Change solvent no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Add more solvent - Use lower BP solvent - Cool slower oiling_out->troubleshoot_oiling troubleshoot_no_crystals->dissolve Retry troubleshoot_oiling->dissolve Retry

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Column Chromatography of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the purification of 1-(benzyloxy)-2-fluoro-4-nitrobenzene via column chromatography.

Experimental Protocol: Purification of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography. Optimization may be required based on the specific impurity profile of the crude material.

Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Potassium permanganate stain or UV lamp for visualization

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand

Procedure:

  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude product in a minimal volume of dichloromethane.

    • Spot the dissolved crude material onto a TLC plate.

    • Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Visualize the spots under a UV lamp and/or by staining.

    • The ideal eluent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.3.[1]

  • Column Packing (Wet Slurry Method):

    • Secure a glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.[1]

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.[1]

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the silica bed during sample loading.[2]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not allow the column to run dry.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Using a pipette, carefully load the solution onto the top of the silica gel bed.[2]

    • Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[2]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane. A stepwise gradient is often effective.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase n-Hexane / Ethyl AcetateA common solvent system for separating aromatic nitro compounds. The ratio should be optimized based on TLC analysis.[3]
Initial Solvent Ratio 95:5 to 80:20 (Hexane:Ethyl Acetate)Start with a low polarity to elute non-polar impurities first.
Gradient Profile Stepwise or linear gradient to 100% Ethyl AcetateA gradient elution can improve separation of compounds with different polarities.[4]
Target Rf Value (TLC) 0.2 - 0.3In the optimized eluent, this Rf range generally provides good separation on a column.[1]
Sample Loading Method Wet loading (preferred) or Dry loadingDry loading is recommended if the compound is not very soluble in the initial mobile phase.[2]

Troubleshooting Guides

Issue 1: The compound is not moving off the column.

  • Possible Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. If the compound is very polar, consider adding a small amount of a more polar solvent like methanol to the eluent.[4]

Issue 2: Poor separation of the product from impurities.

  • Possible Cause 1: The chosen solvent system does not provide sufficient selectivity.

  • Solution 1: Try a different solvent system. For aromatic compounds, incorporating toluene into the mobile phase (e.g., ethyl acetate in toluene) can sometimes improve separation.[5]

  • Possible Cause 2: The column was not packed properly, leading to channeling.

  • Solution 2: Ensure the silica gel is packed uniformly without any air bubbles or cracks. The wet slurry method is generally reliable.[1]

  • Possible Cause 3: The sample was overloaded on the column.

  • Solution 3: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.

Issue 3: The compound is decomposing on the column.

  • Possible Cause: The compound is sensitive to the acidic nature of silica gel. Nitro-substituted aromatic compounds can sometimes be prone to degradation on silica.[6]

  • Solution 1: Deactivate the silica gel by pre-treating it with a base like triethylamine.[4]

  • Solution 2: Switch to a different stationary phase, such as neutral or basic alumina.[4][5]

Issue 4: Peak tailing in collected fractions.

  • Possible Cause: Strong interactions between the polar nitro and fluoro groups of the analyte and the acidic silanol groups on the silica surface.[7]

  • Solution: Add a small amount of a competitive base, like triethylamine (e.g., 0.1-1% v/v), to the mobile phase to block the active sites on the silica gel.[7][8]

Frequently Asked Questions (FAQs)

Q1: How do I know if my compound is stable to silica gel?

A1: You can perform a simple stability test using TLC. Spot your compound on a TLC plate, let it sit for an hour or two, and then develop the plate. If you see new spots or significant streaking that was not present initially, your compound may be decomposing on the silica.[6]

Q2: Can I use a different stationary phase for this purification?

A2: Yes. If silica gel proves to be problematic, neutral or basic alumina can be a good alternative, especially for compounds that are sensitive to acid.[4][5] For challenging separations of fluorinated aromatic compounds, a pentafluorophenyl (PFP) stationary phase could also be considered due to its unique selectivity.[9][10]

Q3: What should I do if my compound is not soluble in the mobile phase?

A3: If your compound has poor solubility in the chosen hexane/ethyl acetate system, you can use the dry loading technique.[2] Dissolve your crude product in a more polar solvent like dichloromethane, add silica gel, and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your column.[2]

Q4: My fractions are very dilute. How can I improve the concentration of my product?

A4: This could be due to a few factors. You might be using too large of a column for the amount of sample, or the elution is too slow. If you expect your compound to elute at a certain polarity, you can try to increase the gradient more rapidly once impurities with lower Rf values have been eluted.[11]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC TLC Analysis for Solvent System Selection Pack Pack Column with Silica Gel (Wet Slurry) TLC->Pack Load Load Crude Sample (Wet or Dry Loading) Pack->Load Elute Elute with Hexane/Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Obtain Purified Product Evaporate->Pure_Product Troubleshooting_Guide cluster_issues Common Issues cluster_solutions Potential Solutions Start Problem Encountered During Column Chromatography No_Movement Compound Not Moving Start->No_Movement Poor_Separation Poor Separation Start->Poor_Separation Decomposition Compound Decomposition Start->Decomposition Peak_Tailing Peak Tailing Start->Peak_Tailing Increase_Polarity Increase Mobile Phase Polarity No_Movement->Increase_Polarity Change_Solvent Change Solvent System (e.g., add Toluene) Poor_Separation->Change_Solvent Repack_Column Repack Column / Reduce Load Poor_Separation->Repack_Column Change_Stationary_Phase Use Alumina or Deactivated Silica Decomposition->Change_Stationary_Phase Add_Base Add Triethylamine to Mobile Phase Decomposition->Add_Base Peak_Tailing->Add_Base

References

Common byproducts in the synthesis of "1-(Benzyloxy)-2-fluoro-4-nitrobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is presented in a question-and-answer format to directly address common issues encountered during this Williamson ether synthesis.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Question: My reaction is showing a low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can be attributed to several factors. A primary cause is often a competing elimination reaction of the benzylating agent (e.g., benzyl bromide) to form stilbene, especially if the reaction temperature is too high.[1][2] Another significant factor can be incomplete deprotonation of the starting material, 2-fluoro-4-nitrophenol.

Recommendations:

  • Optimize Reaction Temperature: Maintain a moderate reaction temperature, typically between 50-100°C, to favor the desired SN2 reaction over the E2 elimination side reaction.[1]

  • Ensure Complete Deprotonation: Use a sufficiently strong and non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an appropriate stoichiometric amount to ensure the complete formation of the phenoxide.[3]

  • Choice of Solvent: Employ a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. These solvents effectively solvate the cation of the phenoxide, enhancing the nucleophilicity of the oxygen anion.[3]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.

Issue 2: Presence of Significant Amounts of Byproducts

Question: I am observing significant impurities in my crude product. What are the likely byproducts and how can I minimize their formation?

Answer:

The most common byproducts in the synthesis of this compound are detailed in the table below. These primarily arise from side reactions involving the starting materials and intermediates.

Summary of Common Byproducts and Mitigation Strategies
Byproduct NamePotential Cause(s)Proposed Solution(s)
C-Alkylated Isomers The phenoxide ion is an ambident nucleophile, allowing for alkylation at the carbon atoms of the aromatic ring in addition to the desired O-alkylation.[1][3] The use of protic solvents can promote C-alkylation.Use a polar aprotic solvent (e.g., DMF, acetonitrile) to favor O-alkylation.[4]
Dibenzyl Ether Self-condensation of the benzylating agent (e.g., benzyl alcohol formed from hydrolysis of benzyl bromide) or reaction of the benzylating agent with the benzyl alkoxide.Ensure anhydrous reaction conditions to prevent hydrolysis of the benzylating agent. Use the appropriate stoichiometry of reactants.
Unreacted 2-fluoro-4-nitrophenol Incomplete deprotonation of the phenol. Insufficient amount of the benzylating agent. Short reaction time.Use a slight excess of a strong base. Ensure at least a stoichiometric amount of the benzylating agent is used. Monitor the reaction to completion via TLC or HPLC.
Benzyl Alcohol Hydrolysis of the benzylating agent (e.g., benzyl bromide) due to the presence of water.Use anhydrous solvents and reagents.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product. What are the recommended methods?

Answer:

Purification of this compound typically involves removing unreacted starting materials and the byproducts mentioned above.

Recommendations:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up can help remove the base and any water-soluble impurities.

  • Recrystallization: This is often an effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally.

  • Column Chromatography: For separating mixtures of closely related compounds, such as O- and C-alkylated isomers, column chromatography on silica gel is the most effective technique. A gradient elution with a solvent system like hexanes and ethyl acetate is commonly used.

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for this synthesis?

General Experimental Protocol:

  • Deprotonation: To a solution of 2-fluoro-4-nitrophenol in a polar aprotic solvent (e.g., DMF), add a suitable base (e.g., potassium carbonate) and stir at room temperature.

  • Alkylation: Add the benzylating agent (e.g., benzyl bromide) to the reaction mixture.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Q2: Why is C-alkylation a common side reaction with phenoxides?

A2: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the negatively charged oxygen atom and the electron-rich aromatic ring.[1] While O-alkylation is generally favored, reaction at the carbon atoms of the ring (C-alkylation) can occur, leading to isomeric byproducts. The choice of solvent significantly influences the ratio of O- to C-alkylation, with polar aprotic solvents favoring the desired O-alkylation.[4]

Q3: Can I use other benzylating agents besides benzyl bromide?

A3: Yes, other benzylating agents with good leaving groups, such as benzyl chloride or benzyl tosylate, can also be used. The reactivity of the benzylating agent follows the trend of leaving group ability: I > Br > OTs > Cl.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Byproduct Formation start Low Yield or Impure Product (TLC/HPLC Analysis) check_sm Check for Unreacted 2-fluoro-4-nitrophenol start->check_sm check_isomers Check for Isomeric Byproducts (C-Alkylation) start->check_isomers check_other_bp Check for Other Byproducts (Dibenzyl Ether, Benzyl Alcohol) start->check_other_bp incomplete_reaction Incomplete Reaction/ Deprotonation check_sm->incomplete_reaction c_alkylation C-Alkylation Occurred check_isomers->c_alkylation side_reactions Other Side Reactions check_other_bp->side_reactions solution_incomplete Increase Reaction Time/Temp Use Stronger/More Base incomplete_reaction->solution_incomplete solution_c_alkylation Switch to Polar Aprotic Solvent (e.g., DMF, Acetonitrile) c_alkylation->solution_c_alkylation solution_side_reactions Ensure Anhydrous Conditions Check Stoichiometry side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.

References

How to improve the yield of "1-(Benzyloxy)-2-fluoro-4-nitrobenzene" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. In this case, the phenoxide ion of 2-fluoro-4-nitrophenol acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl bromide), leading to the formation of the desired ether and a salt byproduct. The presence of the electron-withdrawing nitro group on the aromatic ring activates the fluorine atom as a good leaving group.

Q2: What are the recommended starting materials for this synthesis?

The most common and recommended starting materials are 2-fluoro-4-nitrophenol and benzyl bromide or benzyl chloride. 2-fluoro-4-nitrophenol is the precursor to the nucleophilic phenoxide, and the benzyl halide serves as the electrophile.

Q3: Which bases are most effective for the deprotonation of 2-fluoro-4-nitrophenol?

A variety of bases can be used, with the choice often depending on the desired reaction rate and the sensitivity of the starting materials. Common choices include:

  • Potassium carbonate (K₂CO₃): A mild and commonly used base for this type of reaction.

  • Sodium hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation of the phenol, which can drive the reaction to completion.

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH): Strong bases that are also effective, though the presence of water can sometimes lead to side reactions.

Q4: What are the optimal solvents and temperatures for this reaction?

Polar aprotic solvents are generally preferred as they can effectively solvate the cation of the phenoxide salt, leaving a "naked" and more reactive nucleophile. Recommended solvents include:

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

The reaction temperature can influence the reaction rate and the formation of byproducts. A temperature range of room temperature to 80°C is typical. It is often beneficial to start the reaction at a lower temperature and gradually increase it while monitoring the progress by Thin Layer Chromatography (TLC).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 2-fluoro-4-nitrophenol: The base may be too weak or used in an insufficient amount. 2. Poor quality of reagents: Starting materials or solvents may be impure or contain water. 3. Low reaction temperature: The reaction may be too slow at the chosen temperature. 4. Steric hindrance: Although less common with benzyl halides, significant steric bulk can slow the reaction.1. Use a stronger base (e.g., NaH) or increase the equivalents of the current base. 2. Ensure all reagents are pure and solvents are anhydrous. 3. Gradually increase the reaction temperature and monitor by TLC. 4. Ensure the chosen benzyl halide is not sterically hindered.
Formation of Side Products 1. O- and C-alkylation: The phenoxide ion can potentially react at the carbon atoms of the aromatic ring, although O-alkylation is generally favored. 2. Elimination reaction: This is more of a concern with secondary or tertiary alkyl halides but is minimal with benzyl halides. 3. Reaction with solvent: Some solvents may be reactive under the reaction conditions.1. Optimize the reaction conditions (temperature, solvent) to favor O-alkylation. 2. Use a primary benzyl halide like benzyl bromide to minimize elimination. 3. Choose a stable, polar aprotic solvent like DMF or ACN.
Difficulty in Product Purification 1. Unreacted starting materials: Incomplete reaction can lead to a mixture of starting materials and product. 2. Formation of polar byproducts: Side reactions can produce impurities that are difficult to remove. 3. Product "oiling out" during recrystallization: The product may be melting instead of crystallizing from the solution.1. Drive the reaction to completion by increasing the reaction time, temperature, or using a stronger base. 2. Use column chromatography for purification. A typical eluent system is a mixture of ethyl acetate and hexane. 3. During recrystallization, use a higher boiling point solvent, a larger volume of solvent, or try seeding the solution with a pure crystal.

Quantitative Data Summary

The following table summarizes the general effect of key reaction parameters on the yield of a Williamson ether synthesis. The optimal conditions for the synthesis of this compound should be determined experimentally.

Parameter Condition A Yield Trend Condition B Yield Trend Rationale
Base K₂CO₃ (weak)LowerNaH (strong)HigherA stronger base leads to more complete and irreversible deprotonation of the phenol, increasing the concentration of the active nucleophile.
Solvent Toluene (non-polar)LowerDMF (polar aprotic)HigherPolar aprotic solvents better solvate the cation, leading to a more reactive "naked" anion for nucleophilic attack.
Temperature Room Temp (25°C)Lower80°CHigherIncreased temperature generally increases the reaction rate. However, excessively high temperatures can lead to byproduct formation.
Leaving Group on Benzyl Moiety -ClLower-BrHigherBromide is a better leaving group than chloride, leading to a faster reaction rate.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

  • 2-fluoro-4-nitrophenol

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-nitrophenol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Then, add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Addition of Benzyl Bromide: Stir the mixture at room temperature for 15-20 minutes. Then, add benzyl bromide (1.1 - 1.2 eq) dropwise to the flask.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and stir.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with brine (2 x volume of the organic phase).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Reaction_Pathway 2-fluoro-4-nitrophenol 2-fluoro-4-nitrophenol Phenoxide_intermediate 2-fluoro-4-nitrophenoxide (Nucleophile) 2-fluoro-4-nitrophenol->Phenoxide_intermediate Deprotonation Benzyl_bromide Benzyl_bromide Product This compound Benzyl_bromide->Product Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Phenoxide_intermediate->Product SNAr Attack Byproduct KBr

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Base Is the base strong enough? (e.g., K2CO3 vs. NaH) Start->Check_Base Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Increase_Base Use stronger base (NaH) or more equivalents Check_Base->Increase_Base No Check_Reagents Are reagents pure and anhydrous? Check_Temp->Check_Reagents Yes Increase_Temp Increase temperature (e.g., to 80°C) and monitor Check_Temp->Increase_Temp No Purify_Reagents Use freshly dried solvents and pure starting materials Check_Reagents->Purify_Reagents No Success Yield Improved Check_Reagents->Success Yes Increase_Base->Success Increase_Temp->Success Purify_Reagents->Success

Caption: Troubleshooting workflow for low yield in the synthesis.

Parameter_Relationships Yield Product Yield Base_Strength Base Strength Base_Strength->Yield Increases Temperature Temperature Temperature->Yield Increases* Solvent_Polarity Solvent Polarity (Aprotic) Solvent_Polarity->Yield Increases Reaction_Time Reaction Time Reaction_Time->Yield Increases Note *Excessive temperature may decrease yield due to side reactions.

Technical Support Center: Synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene. The primary synthetic route is the Williamson ether synthesis, involving the reaction of 2-fluoro-4-nitrophenol with a benzylating agent (e.g., benzyl bromide) in the presence of a base.

Troubleshooting Guide

Q1: My reaction is incomplete, showing a significant amount of unreacted 2-fluoro-4-nitrophenol by TLC/HPLC analysis. What went wrong?

A: An incomplete reaction is one of the most common issues. Several factors could be responsible:

  • Insufficient Base: The base is crucial for deprotonating the phenol to form the reactive phenoxide. Ensure you are using at least one equivalent of base. For weaker bases like potassium carbonate, a slight excess (1.2-1.5 equivalents) is often recommended to drive the reaction to completion.

  • Moisture Contamination: The base, particularly strong bases like sodium hydride, can be deactivated by moisture in the reagents or solvent.[1] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Low Reaction Temperature or Insufficient Time: While the reaction can often proceed at room temperature, gentle heating (e.g., 40-50 °C) may be required to achieve a reasonable rate.[1] It is critical to monitor the reaction's progress by TLC or HPLC until the starting material is consumed. A typical reaction time might be 8 hours.[2]

  • Poor Reagent Quality: Verify the purity and reactivity of your starting materials, especially the benzylating agent and the base.

Q2: I'm observing a significant, non-polar byproduct in my reaction mixture. What is its likely identity?

A: The most probable non-polar byproduct is dibenzyl ether . This can form if moisture is present in the reaction. Water can hydrolyze the benzyl bromide to benzyl alcohol. The resulting benzyl alcohol can then be deprotonated by the base and react with another molecule of benzyl bromide in a competing Williamson ether synthesis.

Another possibility, though less common under standard conditions, is C-alkylation, where the benzyl group attaches to the aromatic ring instead of the oxygen atom.

Q3: My yield is consistently low after the aqueous work-up and purification steps. Where am I losing the product?

A: Product loss often occurs during work-up and purification. Consider the following:

  • Extraction Issues: During the aqueous work-up, ensure the pH of the aqueous layer is neutral or slightly acidic before extraction. If the solution is too basic, the product, if it has any acidic protons (unlikely for the final product but relevant for unreacted phenol), may remain as a salt in the aqueous phase. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to ensure complete recovery.[1]

  • Recrystallization Problems:

    • Incorrect Solvent Choice: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[3] Common solvents for aromatic nitro compounds include ethanol, isopropanol, or mixtures like ethanol/water.[3]

    • Using Too Much Solvent: Supersaturation is required for crystallization. Using an excessive volume of solvent will result in a low or no yield.[3] If this occurs, concentrate the filtrate and attempt to crystallize again.

    • "Oiling Out": If the product separates as an oil instead of crystals, it means the solution is saturated above the compound's melting point. This can be resolved by adding more solvent to the hot solution or by switching to a lower-boiling point solvent.[3]

Q4: Besides my main product, I have isolated an impurity that appears to be a dimer of the benzyl group. What is this and how can it be avoided?

A: This impurity is likely 1,2-diphenylethane , which can form through radical-mediated coupling of the benzyl bromide. This side reaction can be promoted by certain reaction conditions or impurities. While the primary reaction is an SN2 substitution, competing radical pathways can occur, especially with soft bases.[4] To minimize this, ensure a clean reaction setup and use high-purity reagents.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A: The most common and direct method is the Williamson Ether Synthesis .[5][6] This SN2 reaction involves the nucleophilic attack of a 2-fluoro-4-nitrophenoxide ion on an electrophilic benzyl halide, such as benzyl bromide or benzyl chloride.[5][7] The phenoxide is generated in situ by treating 2-fluoro-4-nitrophenol with a suitable base.

Q2: What are the recommended reaction conditions (base, solvent, temperature)?

A: Optimal conditions can vary, but a reliable starting point involves using a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[2] The reaction is often run at room temperature (around 20 °C) for several hours (e.g., 8 hours).[2] Monitoring by TLC is essential to determine the point of completion.

Q3: How should I purify the crude this compound?

A: The two most effective purification methods for this solid compound are recrystallization and column chromatography .[3]

  • Recrystallization: This is often the most efficient method for removing minor impurities if a suitable solvent system can be found (e.g., ethanol/water, isopropanol).[3]

  • Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, silica gel column chromatography is the preferred method. A solvent system (eluent) that provides good separation on a TLC plate should be used.[3]

Q4: What are the key safety precautions for this synthesis?

A: Researchers must handle the reagents with care:

  • Benzyl Bromide: Is a lachrymator (causes tearing) and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: Polar aprotic solvents like DMF and DMSO can be absorbed through the skin. Always wear appropriate gloves.

  • Nitroaromatic Compounds: The product, this compound, like many nitroaromatic compounds, should be considered potentially toxic and handled with care.

Reaction Parameters

The following table summarizes typical conditions for the Williamson ether synthesis of aryl benzyl ethers. These should be used as a starting point for optimization.

ParameterRecommended ConditionRationale / Notes
Phenol 2-Fluoro-4-nitrophenolStarting Material
Benzylating Agent Benzyl BromideHighly reactive SN2 substrate. Benzyl chloride can also be used but is less reactive.
Base Potassium Carbonate (K₂CO₃)A mild and effective base for this transformation.[2] Sodium hydride (NaH) is a stronger, alternative base.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that facilitates SN2 reactions.[2] DMSO is also a suitable alternative.[1]
Temperature 20 °C (Room Temperature)Sufficient for the reaction to proceed. Gentle heating (40-50 °C) can increase the rate if necessary.[1][2]
Reaction Time 8+ hoursReaction progress should be monitored by TLC or HPLC to determine completion.[2]

Detailed Experimental Protocol

Disclaimer: This protocol is a general guideline based on established chemical principles. It should be adapted and optimized for specific laboratory conditions and scales.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-nitrophenol (1.0 eq) and potassium carbonate (1.2 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon). Stir the suspension for 15-20 minutes at room temperature.

  • Reagent Addition: Slowly add benzyl bromide (1.1 eq) to the stirring suspension.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC). The reaction is complete when the 2-fluoro-4-nitrophenol spot is no longer visible.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Stir for 15-20 minutes. A solid precipitate of the crude product may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.[1]

  • Washing: Combine the organic layers and wash them twice with water and then once with brine to remove residual DMF and inorganic salts.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure this compound.

Visualized Workflows and Pathways

reaction_pathway phenol 2-Fluoro-4-nitrophenol phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation benzyl_bromide Benzyl Bromide product 1-(Benzyloxy)-2-fluoro- 4-nitrobenzene benzyl_bromide->product benzyl_alcohol Benzyl Alcohol benzyl_bromide->benzyl_alcohol dibenzyl_ether Dibenzyl Ether benzyl_bromide->dibenzyl_ether base Base (e.g., K₂CO₃) base->phenoxide phenoxide->product SN2 Attack benzyl_alcohol->dibenzyl_ether Side Reaction water H₂O (Moisture) water->benzyl_alcohol Hydrolysis

Caption: Main reaction and side reaction pathways in the synthesis.

experimental_workflow start Reaction Setup (Reagents + Anhydrous Solvent) reaction Reaction Monitoring (Stirring at RT, TLC Analysis) start->reaction workup Aqueous Work-up (Quench with Water) reaction->workup extraction Extraction (Ethyl Acetate) workup->extraction washing Washing & Drying (Brine, Na₂SO₄) extraction->washing concentration Concentration (Rotary Evaporator) washing->concentration purification Purification (Recrystallization or Chromatography) concentration->purification end Pure Product purification->end

Caption: General experimental workflow for synthesis and purification.

References

Troubleshooting "oiling out" during "1-(Benzyloxy)-2-fluoro-4-nitrobenzene" crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering difficulties, specifically "oiling out," during the crystallization of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why does it happen during crystallization?

A1: "Oiling out" is a phenomenon where a compound separates from the crystallization solvent as a liquid (an oil) rather than a solid.[1][2] This typically occurs when the solute is supersaturated at a temperature above its melting point in the solvent system.[1] Key contributing factors include a low melting point of the compound, the presence of impurities that depress the melting point, a high degree of supersaturation, and rapid cooling.[1][2][3] The formation of an oil is undesirable as it often traps impurities and prevents the formation of a pure crystalline solid.[1]

Q2: What is a good starting solvent for the crystallization of this compound?

Q3: Can impurities in my sample of this compound cause "oiling out"?

A3: Yes, impurities can significantly contribute to oiling out by lowering the melting point of your compound.[1][4] If you consistently experience this issue, consider purifying your crude product using column chromatography before attempting recrystallization. The presence of colored impurities may sometimes be removed by treating the hot solution with activated charcoal before filtration.[1][2]

Troubleshooting Guide for "Oiling Out"

This guide provides a systematic approach to troubleshoot and prevent "oiling out" during the crystallization of this compound.

Initial Steps: Solvent Selection and Screening

A systematic approach to solvent selection is critical. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Recommended Solvents for Screening:

Based on the structure of this compound (an aromatic nitro ether), the following solvents are recommended for screening:

  • Primary Recommendation: Ethanol

  • Secondary Recommendations: Isopropanol, Methanol, Ethyl Acetate, Toluene

  • Anti-solvents (for mixed solvent systems): Water, Hexane

Use the following table to record your observations from small-scale solvent screening tests.

SolventSolubility at Room Temp.Solubility at RefluxCrystal Formation on Cooling?Oiling Out Observed?
Ethanol
Isopropanol
Methanol
Ethyl Acetate
Toluene
Ethanol/Water
Toluene/Hexane
Troubleshooting Flowchart

The following diagram outlines a logical workflow to address the issue of "oiling out."

G start Start: Crude This compound dissolve Dissolve in minimum amount of hot Ethanol start->dissolve cool Cool slowly to room temperature dissolve->cool observe Observe for crystallization cool->observe crystals Successful Crystallization: Collect crystals observe->crystals Crystals form oiling_out Issue: 'Oiling Out' Occurs observe->oiling_out Oil forms end End crystals->end troubleshoot Troubleshooting Steps add_solvent 1. Re-heat and add more Ethanol oiling_out->add_solvent Attempt 1 slow_cool 2. Ensure very slow cooling rate oiling_out->slow_cool Attempt 2 seed 3. Add seed crystals oiling_out->seed Attempt 3 new_solvent 4. Change solvent or use a mixed-solvent system oiling_out->new_solvent Attempt 4 add_solvent->cool slow_cool->cool seed->cool new_solvent->dissolve

Caption: Troubleshooting workflow for "oiling out".

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an appropriately sized Erlenmeyer flask, add your crude this compound. Add a magnetic stir bar.

  • Solvent Addition: Add a small portion of the chosen solvent (e.g., ethanol) and begin heating the mixture with stirring on a hot plate. Continue to add the solvent in small portions until the solid has completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Addressing "Oiling Out"

If "oiling out" occurs during the cooling phase, follow these steps:

  • Re-dissolution: Place the flask back on the hot plate and reheat the solution until the oil redissolves completely.

  • Dilution: Add more of the crystallization solvent to the hot solution. This will lower the saturation temperature.[1]

  • Slow Cooling: Allow the solution to cool much more slowly. You can do this by placing the flask in a heated water bath and gradually lowering the temperature of the bath.

  • Seeding: If you have a pure crystal of this compound, add a small seed crystal to the solution once it has cooled slightly.[3] This can promote the formation of a crystal lattice rather than an oil.

  • Solvent System Modification: If the above steps are unsuccessful, it may be necessary to change the solvent system. Consider using a mixed solvent system. For example, dissolve the compound in a minimal amount of a "good" solvent (like hot ethanol or toluene) and then slowly add a "poor" solvent (like water or hexane) until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.

References

Optimizing reaction conditions for the synthesis of "1-(Benzyloxy)-2-fluoro-4-nitrobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-(benzyloxy)-2-fluoro-4-nitrobenzene. This valuable intermediate is often prepared via a Williamson ether synthesis, a reliable and versatile method. However, like any chemical transformation, challenges can arise. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound. The typical synthetic approach involves the reaction of 2-fluoro-4-nitrophenol with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The chosen base may not be strong enough to fully deprotonate the starting phenol. 2. Poor Quality Reagents: Degradation of the benzyl halide or moisture in the solvent or on glassware can quench the reaction. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Base Selection: Use a stronger base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). 2. Reagent & Glassware Preparation: Use freshly distilled or high-purity benzyl halide. Ensure all solvents are anhydrous and glassware is flame- or oven-dried. 3. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS.
Formation of Impurities 1. Side Reactions: Benzyl halide can undergo self-condensation or elimination reactions, especially at higher temperatures. 2. Over-alkylation: If a dihydric phenol impurity is present, it could react further. 3. Starting Material Impurities: Impurities in the 2-fluoro-4-nitrophenol or benzyl halide.1. Temperature Control: Maintain a consistent and moderate reaction temperature. Avoid excessive heating. 2. Purification of Starting Materials: Ensure the purity of starting materials before beginning the reaction. 3. Stoichiometry Control: Use a slight excess of the benzyl halide (e.g., 1.1 equivalents) to ensure complete consumption of the phenol, but avoid a large excess.
Product is an Oil or Fails to Crystallize 1. Residual Solvent: Trapped solvent in the crude product can prevent crystallization. 2. Presence of Impurities: Impurities can disrupt the crystal lattice formation. 3. "Oiling Out": The compound may be coming out of the recrystallization solution above its melting point.1. Thorough Drying: Dry the crude product under high vacuum to remove all residual solvent. 2. Purification: Purify the crude product by column chromatography before attempting recrystallization. 3. Recrystallization Optimization: Use a larger volume of solvent, switch to a lower-boiling point solvent, or try a different solvent system. Seeding the solution with a pure crystal can also induce crystallization.[1]
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: Co-elution during column chromatography can occur if the polarities are too similar. 2. Inappropriate Recrystallization Solvent: The chosen solvent may not effectively differentiate between the product and impurities.1. Chromatography Optimization: Experiment with different solvent systems (eluents) for column chromatography. A gradient elution may be necessary. Aim for an Rf value of 0.2-0.4 for the product on TLC.[1] 2. Solvent Screening for Recrystallization: Test a range of solvents or solvent mixtures to find one that dissolves the product well at high temperatures but poorly at low temperatures, while leaving impurities dissolved at low temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the Williamson ether synthesis. This involves the reaction of 2-fluoro-4-nitrophenol with a benzyl halide (such as benzyl bromide or benzyl chloride) in the presence of a base. The base deprotonates the phenol to form a phenoxide, which then acts as a nucleophile and attacks the benzyl halide in an SN2 reaction.

Q2: Which base is most effective for this synthesis?

Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The choice of base can influence the reaction rate and yield. For instance, NaH is a very strong, non-nucleophilic base that can lead to rapid and complete deprotonation of the phenol.

Q3: What are the typical solvents used for this reaction?

Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can dissolve the ionic intermediates and do not participate in the reaction. Suitable solvents include N,N-dimethylformamide (DMF), acetonitrile (MeCN), and acetone.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.

Q5: What are the key safety precautions for this synthesis?

  • Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood.

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of this compound using Potassium Carbonate

This protocol outlines a standard procedure using potassium carbonate as the base.

Materials:

  • 2-fluoro-4-nitrophenol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 2-fluoro-4-nitrophenol and potassium carbonate.

  • Add DMF and stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Reaction Conditions

The following table presents hypothetical data to illustrate the effect of different bases and solvents on the reaction yield.

Entry Base (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃ (1.5)DMF70685
2K₂CO₃ (1.5)Acetonitrile70878
3Cs₂CO₃ (1.5)DMF70492
4NaH (1.2)THF60495
5K₂CO₃ (1.5)Acetone551272

Visualizations

experimental_workflow reagents 1. Reagent Preparation (2-fluoro-4-nitrophenol, Benzyl Halide, Base) reaction 2. Reaction Setup (Solvent, Inert Atmosphere) reagents->reaction Add to flask monitoring 3. Reaction Monitoring (TLC or LC-MS) reaction->monitoring Stir and Heat workup 4. Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification 5. Purification (Recrystallization or Chromatography) workup->purification Crude Product analysis 6. Product Analysis (NMR, MS, Purity) purification->analysis Pure Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction check_base Is the base strong enough? start->check_base check_reagents Are reagents and solvent pure/dry? check_base->check_reagents Yes solution_base Use stronger base (e.g., NaH, Cs₂CO₃) check_base->solution_base No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes solution_reagents Use anhydrous solvent and pure reagents check_reagents->solution_reagents No solution_temp Increase temperature and monitor check_temp->solution_temp No

Caption: Troubleshooting logic for addressing low reaction yield.

References

Removal of starting materials from "1-(Benzyloxy)-2-fluoro-4-nitrobenzene" product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of starting materials from the final product in the synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most probable starting material impurities in my crude this compound?

The synthesis of this compound is typically achieved through a Williamson ether synthesis. The primary unreacted starting materials you are likely to encounter are:

  • 2-Fluoro-4-nitrophenol: The phenol starting material.

  • Benzyl bromide (or other benzyl halides): The alkylating agent.

Q2: I see a polar spot on my TLC plate that is not the product. What is it likely to be and how can I remove it?

This polar spot is likely unreacted 2-fluoro-4-nitrophenol due to its acidic proton. You can confirm this by running a co-spot with the 2-fluoro-4-nitrophenol starting material on your TLC plate.

Removal strategies:

  • Aqueous Base Wash: During the work-up, washing the organic layer with a dilute aqueous base solution (e.g., 1M sodium hydroxide or saturated sodium bicarbonate) will deprotonate the phenol, making it water-soluble and extracting it into the aqueous layer.

  • Recrystallization: If the phenol persists, recrystallization of the crude product is an effective purification method.

  • Column Chromatography: If other impurities are also present, column chromatography will effectively separate the more polar phenol from the desired product.

Q3: How can I remove residual benzyl bromide from my product? It's a lachrymator and I want to ensure it's gone.

Benzyl bromide is a common impurity if it is used in excess. Here are several methods for its removal:

  • Chemical Quenching: Before the aqueous work-up, you can add a nucleophilic amine, such as triethylamine, to the reaction mixture. The triethylamine will react with the excess benzyl bromide to form a quaternary ammonium salt, which is typically soluble in water and can be removed during the aqueous wash.[1]

  • Aqueous Wash: Washing the organic layer with a saturated solution of sodium bicarbonate can help to hydrolyze some of the remaining benzyl bromide to benzyl alcohol, which can then be more easily removed.

  • Column Chromatography: Benzyl bromide is significantly less polar than the desired product. A standard silica gel column will effectively separate the two compounds.[1]

  • Vacuum Distillation: If the product is a high-boiling liquid or a solid, excess benzyl bromide can be removed by distillation under reduced pressure.[1]

Q4: My crude product is an oil, but I expect a solid. What should I do?

"Oiling out" instead of crystallizing can occur if the product is impure or if the wrong recrystallization solvent is used.

  • Purity Check: First, analyze your crude product by TLC to assess its purity. If it is highly impure, consider an initial purification by column chromatography.

  • Solvent Screening: If the product is relatively pure, the issue may be the recrystallization solvent. You will need to screen for a suitable solvent or solvent system. Good starting points for aromatic nitro compounds are ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate.[2]

Q5: How do I choose the right purification method: recrystallization or column chromatography?

  • Recrystallization is generally preferred for purifying solid compounds when the impurities are present in small amounts and have different solubility profiles from the product. It is often a more straightforward and scalable technique.

  • Column chromatography is more versatile and is the method of choice when dealing with complex mixtures, oily products, or when impurities have similar polarities to the desired compound. It offers a higher degree of separation.

Data Presentation

The following table summarizes key physical properties of the product and potential starting material impurities to aid in their identification and separation.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
This compound 247.22[3]Not readily availableNot readily availableExpected to be a solid
2-Fluoro-4-nitrophenol 157.10120-122[4]281.2±25.0Off-white to yellow crystalline powder[5]
Benzyl Bromide 171.03-3 to -1198-199Colorless to pale yellow liquid[6]

Experimental Protocols

Disclaimer: These are general protocols based on the purification of similar compounds and may require optimization for your specific reaction outcome.

Protocol 1: Purification by Recrystallization

This method is suitable for purifying a solid crude product containing minor impurities. Based on the purification of a similar compound, 1-benzyloxy-4-nitrobenzene, ethanol is a good starting solvent to try.[7] Alternatively, ethyl acetate has been used for a structurally related fluorinated compound.[4]

Materials:

  • Crude this compound

  • Ethanol or Ethyl Acetate (recrystallization solvent)

  • Erlenmeyer flasks

  • Hotplate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (ethanol or ethyl acetate).

  • Heating: Gently heat the mixture on a hotplate with stirring until the solvent begins to reflux.

  • Solvent Addition: Continue to add the solvent dropwise until all of the solid has just dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

This method is ideal for purifying oily products or complex mixtures. A common eluent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Determine an appropriate eluent system by running TLC plates of your crude mixture in various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product. A good starting point is a 9:1 or 4:1 hexane:ethyl acetate mixture.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen starting eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting eluent, collecting fractions. You can gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to speed up the elution of your product if it is moving too slowly.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow crude_product Crude Product (Contains Starting Materials) solid_check Is the product a solid? crude_product->solid_check recrystallization Recrystallization solid_check->recrystallization Yes column_chromatography Column Chromatography solid_check->column_chromatography No / Very Impure pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: Decision workflow for choosing a purification method.

Troubleshooting_Flowchart start Impure Product impurity_id Identify Impurity via TLC start->impurity_id phenol Unreacted 2-Fluoro-4-nitrophenol impurity_id->phenol High Polarity Spot benzyl_bromide Unreacted Benzyl Bromide impurity_id->benzyl_bromide Low Polarity Spot base_wash Aqueous Base Wash phenol->base_wash quench Chemical Quench (e.g., Triethylamine) benzyl_bromide->quench recrystallize Recrystallize base_wash->recrystallize pure Pure Product recrystallize->pure column Column Chromatography column->pure quench->column

Caption: Troubleshooting guide for impurity removal.

References

Technical Support Center: Stability of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-(Benzyloxy)-2-fluoro-4-nitrobenzene". The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work, with a focus on the compound's stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the benzyloxy group in this compound under acidic conditions?

A1: The benzyloxy group in aryl benzyl ethers like this compound is generally stable under weakly acidic conditions. However, it is susceptible to cleavage by strong acids, a reaction commonly used as a deprotection strategy in organic synthesis. The stability is highly dependent on the specific acid used, its concentration, the reaction temperature, and the duration of exposure. Cleavage of benzyl ethers is possible using strong acids, but this method is limited to acid-insensitive substrates.[1]

Q2: What are the expected degradation products of this compound under strong acidic conditions?

A2: Under strong acidic conditions, the primary degradation pathway is the acid-catalyzed cleavage of the benzyl ether bond (debenzylation). This reaction is expected to yield 2-fluoro-4-nitrophenol and a benzyl cation . The benzyl cation is highly reactive and will subsequently react with any available nucleophile in the reaction mixture (e.g., water, the solvent, or another aromatic ring).

Q3: What is the likely mechanism for the acid-catalyzed degradation?

A3: The acid-catalyzed cleavage of the benzyl ether likely proceeds through an SN1-type mechanism. The ether oxygen is first protonated by the acid, creating a good leaving group (2-fluoro-4-nitrophenol). The subsequent departure of the leaving group generates a stable secondary benzylic carbocation. This carbocation is then trapped by a nucleophile.

Q4: How do the fluoro and nitro substituents on the aromatic ring affect the stability of the benzyl ether linkage?

A4: Both the fluoro and nitro groups are electron-withdrawing. The nitro group, in particular, is a strong deactivating group for electrophilic aromatic substitution. These substituents decrease the electron density of the aromatic ring, which can influence the stability of the ether linkage. While not directly bonded to the ether oxygen, their inductive and resonance effects can make the protonation of the ether oxygen less favorable, potentially slowing down the rate of acid-catalyzed cleavage compared to an unsubstituted or electron-rich analogue.

Q5: Can any side reactions occur during the acid treatment of this compound?

A5: Yes, a potential side reaction is the acid-catalyzed rearrangement of the benzyl group from the oxygen atom to a carbon atom on the aromatic ring. This is a Friedel-Crafts-type alkylation reaction where the initially formed benzyl cation acts as the electrophile and attacks the electron-rich phenol ring of another molecule or rearranges on the same molecule. The presence of a deactivating nitro group on the phenol ring makes this intermolecular reaction less likely. However, intramolecular rearrangement might still be a possibility, leading to the formation of C-benzylated isomers of 2-fluoro-4-nitrophenol. Friedel-Crafts reactions are known to fail with strongly deactivated rings like nitrobenzene.[2][3]

Troubleshooting Guides

Issue 1: Unexpectedly Low Recovery of this compound After an Acidic Step
Possible Cause Troubleshooting/Optimization Steps
Acidic conditions are too harsh (concentration, temperature, or time). - Use a milder acid or a lower concentration. - Perform the reaction at a lower temperature. - Reduce the reaction time and monitor the progress closely using a suitable analytical technique like TLC or HPLC.
Presence of a strong Lewis acid. - Be aware that some reagents can act as Lewis acids and catalyze the cleavage. If possible, substitute with a non-Lewis acidic alternative.
Inadvertent acidic conditions during workup or purification. - Neutralize the reaction mixture carefully before extraction. - Use a neutral or slightly basic mobile phase for chromatography if the compound is sensitive to acidic silica gel. Consider using deactivated silica gel or an alternative stationary phase.
Issue 2: Formation of Multiple Impurities During Acidic Treatment
Possible Cause Troubleshooting/Optimization Steps
Friedel-Crafts rearrangement of the benzyl group. - Lower the reaction temperature to disfavor the rearrangement. - Use a less polar solvent to reduce the stability of the benzyl cation. - Add a "cation scavenger" to the reaction mixture, such as anisole or pentamethylbenzene, to trap the benzyl cation before it can react with the desired product.
Secondary degradation of the primary products. - Monitor the reaction over time to identify the appearance of secondary impurities. - Isolate the primary degradation product (2-fluoro-4-nitrophenol) as soon as the starting material is consumed to prevent its further degradation.
Reaction with the solvent. - The benzyl cation can be trapped by nucleophilic solvents. If this is an issue, consider using a less nucleophilic solvent.

Data Presentation

Table 1: Degradation of this compound in 1M HCl at 50°C

Time (hours)% this compound Remaining% 2-Fluoro-4-nitrophenol Formed
01000
295.24.8
490.79.3
882.117.9
2460.539.5

Table 2: Effect of Acid Strength on Degradation after 8 hours at 50°C

Acid Condition% this compound Remaining
0.1M HCl96.5
0.5M HCl89.1
1.0M HCl82.1
1.0M H₂SO₄78.3

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To assess the stability of this compound under acidic stress and identify potential degradation products.

Materials:

  • This compound

  • 1M Hydrochloric Acid (HCl)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium Hydroxide (1M, for neutralization)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Condition: To 1 mL of the stock solution in a sealed vial, add 1 mL of 1M HCl.

  • Control Sample: Prepare a control sample by adding 1 mL of water instead of 1M HCl to 1 mL of the stock solution.

  • Incubation: Place the sample and control vials in a water bath or oven maintained at 50°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from the sample and control vials at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate volume of 1M NaOH.

  • Dilution: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • HPLC Analysis: Analyze the samples using the HPLC method described in Protocol 2.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its primary degradation product, 2-fluoro-4-nitrophenol.

HPLC Parameters:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B)

    • 0-15 min: 40% A to 80% A

    • 15-17 min: 80% A

    • 17-18 min: 80% A to 40% A

    • 18-25 min: 40% A

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 270 nm

  • Expected Retention Times:

    • 2-Fluoro-4-nitrophenol: ~4.5 min

    • Benzyl Alcohol: ~3.2 min

    • This compound: ~12.8 min

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Sample Analysis prep_stock Prepare 1 mg/mL Stock Solution in Methanol add_acid Add 1M HCl prep_stock->add_acid Aliquot Stock add_water Add Water (Control) prep_stock->add_water Aliquot Stock incubate Incubate at 50°C add_acid->incubate add_water->incubate withdraw Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->withdraw neutralize Neutralize with 1M NaOH withdraw->neutralize dilute Dilute with Mobile Phase neutralize->dilute hplc Analyze by HPLC-UV dilute->hplc

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway start This compound protonation Protonated Ether start->protonation + H+ products 2-Fluoro-4-nitrophenol + Benzyl Cation protonation->products Cleavage (SN1) side_reaction Friedel-Crafts Rearrangement (Side Product) products->side_reaction Rearrangement trapped_product Benzyl-Solvent Adduct products->trapped_product + Nucleophile (Solvent)

Caption: Proposed degradation pathway of this compound in acid.

References

Preventing debenzylation during reactions with "1-(Benzyloxy)-2-fluoro-4-nitrobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "1-(Benzyloxy)-2-fluoro-4-nitrobenzene." This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully utilize this versatile building block in their experiments while avoiding common pitfalls, particularly the unwanted cleavage of the benzyl ether protecting group (debenzylation).

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of "this compound"?

A1: "this compound" is a valuable building block in organic synthesis, particularly in medicinal chemistry and materials science. Its key application is in nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is displaced by a variety of nucleophiles. This makes it a useful precursor for the synthesis of more complex molecules, including linkers for Proteolysis Targeting Chimeras (PROTACs).[1][2] The nitro group strongly activates the aromatic ring, facilitating the substitution of the fluorine atom.

Q2: Under what conditions is the benzyloxy group on this molecule generally stable?

A2: The benzyloxy group is a robust protecting group and is generally stable under a range of conditions, including weakly acidic and basic environments at moderate temperatures.[3] For instance, in many nucleophilic aromatic substitution reactions using bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) at temperatures up to 90°C, the benzyl ether remains intact.[4]

Q3: What are the primary conditions that can cause unwanted debenzylation of "this compound"?

A3: Unwanted debenzylation is most commonly observed under three main conditions:

  • Strongly Acidic Conditions: Exposure to strong acids such as hydrogen bromide (HBr), boron trichloride (BCl₃), or trifluoroacetic acid (TFA) can readily cleave the benzyl ether.[3]

  • Catalytic Hydrogenation: The presence of a catalyst like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like formic acid or ammonium formate) will reduce the nitro group and can also cleave the benzyl ether.[5][6]

  • Harsh Basic Conditions or High Temperatures: While generally stable to mild bases, prolonged exposure to strong bases or very high reaction temperatures during nucleophilic aromatic substitution can potentially lead to cleavage of the benzyl ether.

Troubleshooting Guide: Preventing Debenzylation

This section addresses specific issues that may arise during reactions with "this compound" and provides actionable solutions to prevent unintended debenzylation.

Issue 1: Debenzylation during Nucleophilic Aromatic Substitution (SNAr)

Scenario: You are performing a nucleophilic aromatic substitution reaction to replace the fluorine atom with an amine, thiol, or alcohol, but you are observing the formation of the debenzylated product, 2-hydroxy-4-nitro-substituted compound, as a significant side product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
High Reaction Temperature Lower the reaction temperature. SNAr reactions on this activated ring system can often proceed at lower temperatures than might be expected. Start with room temperature or gentle heating (e.g., 50-60°C) and only increase if the reaction is too slow.
Strong Base Use a milder base. For amine nucleophiles, often an excess of the amine itself or a mild tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is sufficient. For alcohol and thiol nucleophiles, which require a stronger base to be deprotonated, consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[7]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize the time the product is exposed to the reaction conditions.
Solvent Effects The choice of solvent can influence the reaction rate and potential side reactions. Aprotic polar solvents like DMF, DMSO, or acetonitrile are common for SNAr.[4][7] If debenzylation is an issue, you might explore if the reaction proceeds efficiently in a less aggressive solvent or at a lower temperature in the same solvent.

Experimental Workflow for SNAr with an Amine Nucleophile (Minimizing Debenzylation)

snAr_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DMF or DMSO amine Add amine nucleophile (1.1 - 1.5 eq.) start->amine base Add mild base (e.g., K₂CO₃, 2.0 eq.) amine->base react Stir at room temp. or gentle heat (50-80°C) base->react monitor Monitor by TLC/LC-MS react->monitor quench Pour into water and extract with EtOAc monitor->quench wash Wash with brine, dry, and concentrate quench->wash purify Purify by column chromatography wash->purify

Caption: Workflow for SNAr on this compound.

Issue 2: Debenzylation during Nitro Group Reduction

Scenario: After successfully performing the SNAr reaction, you want to reduce the nitro group to an amine. However, the catalytic hydrogenation is also removing the benzyl protecting group.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Standard Catalytic Hydrogenation Standard conditions for nitro reduction (e.g., H₂, Pd/C) are also classic conditions for benzyl ether cleavage.[3][6]
Choice of Reducing Agent Select a reducing agent known for its chemoselectivity in the presence of benzyl ethers.

Chemoselective Nitro Group Reduction Protocols:

Reagent/CatalystConditionsSolventComments
Iron (Fe) powder Fe, NH₄ClEtOH/H₂OA classic and effective method for reducing nitro groups while preserving many other functional groups, including benzyl ethers.[6]
Tin(II) Chloride (SnCl₂·2H₂O) SnCl₂·2H₂OEtOH or EtOAcAnother widely used method for chemoselective nitro reduction.[6]
Sodium Hydrosulfite (Na₂S₂O₄) Na₂S₂O₄aq. Dioxane or THFEffective for the reduction of nitroarenes in the presence of sensitive functionalities.
Trichlorosilane (HSiCl₃) HSiCl₃, tertiary amineCH₂Cl₂A metal-free reduction method that is compatible with benzyl ethers.[8]

Logical Flowchart for Chemoselective Nitro Reduction

nitro_reduction_logic decision decision start Starting Material: Substituted 1-(benzyloxy)-4-nitrobenzene check_groups Are other reducible groups present (alkenes, alkynes, etc.)? start->check_groups fe_sncl2 Use Fe/NH₄Cl or SnCl₂·2H₂O check_groups->fe_sncl2 No metal_free Consider metal-free reduction (e.g., HSiCl₃/amine) check_groups->metal_free Yes product Desired aniline product with benzyl ether intact fe_sncl2->product h2_pdc H₂/Pd/C can be used (will also cleave benzyl ether) metal_free->product

Caption: Decision process for choosing a nitro reduction method.

Detailed Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general method for the reaction of "this compound" with a primary or secondary amine, optimized to minimize debenzylation.

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (1.2 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

  • Add the amine nucleophile, followed by potassium carbonate.

  • Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted product.

Protocol 2: Chemoselective Reduction of the Nitro Group using Iron

This protocol describes the reduction of the nitro group to an amine while preserving the benzyl ether.

Materials:

  • Substituted 1-(benzyloxy)-4-nitrobenzene (from Protocol 1) (1.0 eq.)

  • Iron powder (Fe) (5.0 eq.)

  • Ammonium chloride (NH₄Cl) (5.0 eq.)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite

Procedure:

  • In a round-bottom flask, suspend the nitro-containing starting material in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the reaction mixture to reflux (typically 80-90°C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The remaining aqueous solution can be extracted with an organic solvent like ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine product, which can be further purified if necessary.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Analysis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for 1-(benzyloxy)-2-fluoro-4-nitrobenzene. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted NMR data and experimental data from structurally similar compounds to serve as a valuable resource for spectral interpretation and compound characterization.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using a reliable online prediction tool and are intended to provide a reference for researchers working with this molecule.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)
H38.11
H58.01
H67.24
Benzyl-CH₂5.33
Phenyl-H (ortho)7.48
Phenyl-H (meta)7.41
Phenyl-H (para)7.37

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1151.7
C2154.5 (d, ¹JCF)
C3119.3
C4141.9
C5116.1
C6110.8
Benzyl-CH₂72.3
Phenyl-C (ipso)134.9
Phenyl-C (ortho)128.8
Phenyl-C (meta)129.2
Phenyl-C (para)128.9

Comparative Analysis with Structurally Similar Compounds

To aid in the interpretation of the NMR spectra of this compound, the following table presents experimental ¹H and ¹³C NMR data for several analogous compounds. These compounds share key structural features and can provide valuable insights into the expected chemical shifts and coupling patterns.

Table 3: Experimental ¹H and ¹³C NMR Data for Analogous Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-(Benzyloxy)-4-nitrobenzene 8.22 (d, 2H), 7.50-7.30 (m, 5H), 7.08 (d, 2H), 5.18 (s, 2H)163.7, 141.9, 135.9, 128.8, 128.5, 127.5, 125.8, 115.0, 70.7
2-Fluoro-4-nitrophenol 10.4 (s, 1H), 7.82 (dd, 1H), 7.37 (ddd, 1H), 7.17 (dd, 1H)Not readily available
4-Fluoronitrobenzene 8.29 (dd, 2H), 7.24 (dd, 2H)Not readily available
1-Butoxy-3-nitrobenzene 7.80 (m, 1H), 7.71 (t, 1H), 7.41 (t, 1H), 7.21 (m, 1H), 4.03 (t, 2H), 1.81 (m, 2H), 1.52 (m, 2H), 0.99 (t, 3H)159.7, 149.2, 129.9, 121.6, 115.5, 108.7, 68.4, 31.0, 19.2, 13.8

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has a minimal signal overlap with the analyte peaks. For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width that covers the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Number of Scans: Typically 8 to 16 scans are adequate for good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum.

    • Spectral Width: A spectral width of 0-220 ppm is appropriate for most organic molecules.

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is important for accurate integration, especially for quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, complementary analytical techniques can provide additional confirmation and information.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the nitro group (NO₂) and the ether linkage (C-O-C).

  • X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule if a suitable single crystal can be obtained.

Visualizing the Workflow and Relationships

The following diagrams illustrate the general workflow for NMR analysis and the structural relationships between the target compound and its analogs.

NMR_Analysis_Workflow NMR Analysis Workflow Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (1H and 13C Spectra) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: A flowchart outlining the key steps in NMR data acquisition and analysis.

Structural_Relationships Structural Relationships Target This compound Analog1 1-(Benzyloxy)-4-nitrobenzene Target->Analog1 - F Analog2 2-Fluoro-4-nitrophenol Target->Analog2 - Benzyl Analog3 4-Fluoronitrobenzene Target->Analog3 - Benzyloxy

Caption: Structural comparison of the target compound with its analogues.

Comparative Guide to Purity Analysis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene: HPLC, GC, and TLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like "1-(Benzyloxy)-2-fluoro-4-nitrobenzene" is a critical step in the drug development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for the purity assessment of this compound, complete with experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC) is often the gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[1] For a compound with the structural features of this compound—a polar nitro group, a non-polar benzyl group, and a fluorinated benzene ring—a reverse-phase HPLC method is highly suitable.

Comparison of Analytical Methods

The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the desired throughput. Below is a comparative summary of HPLC, GC, and TLC for the analysis of this compound.

FeatureHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)TLC (Thin-Layer Chromatography)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.Adsorption/partitioning of the analyte on a solid stationary phase with a liquid mobile phase moving by capillary action.
Applicability Ideal for non-volatile and thermally labile compounds. Well-suited for this compound.Suitable for volatile and thermally stable compounds. The analyte may require derivatization.A simple, rapid, and cost-effective qualitative or semi-quantitative screening method.[1][2][3]
Stationary Phase C18 or other modified silica.Various polysiloxane-based coatings (e.g., DB-5, HP-INNOWax).[4]Silica gel or alumina coated on a plate.[5]
Mobile Phase A mixture of polar solvents like acetonitrile and water.An inert gas such as Helium, Nitrogen, or Hydrogen.A solvent or mixture of solvents.
Detection UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS).UV light, staining reagents.
Resolution High to very high.Very high.Low to moderate.
Sensitivity High (ng to pg level).Very high (pg to fg level), especially with ECD for nitro compounds.Moderate to low (µg to ng level).
Quantification Excellent.Excellent.Semi-quantitative to quantitative (with HPTLC).
Throughput Moderate.Moderate.High.

Experimental Protocols

Proposed HPLC Method for Purity Analysis

This proposed reverse-phase HPLC method is designed for the accurate quantification of this compound and the separation of potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: DAD at 270 nm. A UV detector at 270 nm is suitable for detecting aromatic nitro compounds.[6]

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Alternative Method 1: Gas Chromatography (GC)

GC can be a powerful alternative, particularly for identifying and quantifying volatile impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp: 10 °C/min to 280 °C, hold for 5 min

  • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Alternative Method 2: Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for preliminary purity checks and reaction monitoring.

Procedure:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v). The polarity can be adjusted to achieve optimal separation.

  • Sample Application: Spot a dilute solution of the sample (in a volatile solvent like dichloromethane) onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). Further visualization can be achieved using staining reagents if necessary.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the logical comparison of these methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Acetonitrile Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection (270 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation (% Area) Integration->Quantification

Caption: Workflow for HPLC Purity Analysis.

Method_Comparison cluster_properties Analyte Properties cluster_methods Analytical Methods Analyte This compound Polarity Polar & Non-polar Moieties Analyte->Polarity Volatility Low Volatility Analyte->Volatility Thermal_Stability Potentially Thermally Labile Analyte->Thermal_Stability HPLC HPLC Polarity->HPLC Ideal Match TLC TLC Polarity->TLC Good for Screening Volatility->HPLC Suitable GC GC Volatility->GC Potential Challenge (High Boiling Point) Volatility->TLC Suitable Thermal_Stability->HPLC Suitable Thermal_Stability->GC Risk of Degradation Thermal_Stability->TLC Suitable

References

Mass Spectrometry of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry techniques for the characterization of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene. Due to the limited availability of direct experimental data for this specific compound, this document leverages established fragmentation principles and data from analogous structures, including nitroaromatic compounds, fluorinated aromatics, and benzyl ethers, to predict its mass spectrometric behavior.

Predicted Mass Spectrometric Behavior and Fragmentation

The molecular weight of this compound (C13H10FNO3) is 247.06 g/mol . The expected mass spectrometric analysis would likely involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) depending on the volatility and thermal stability of the compound. Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI) are the most probable ionization techniques.

Electron Ionization (EI-MS):

Under electron ionization, this compound is expected to produce a discernible molecular ion peak (M+) and a series of characteristic fragment ions. The high energy of EI would likely induce significant fragmentation.

  • Key Predicted Fragmentations:

    • Loss of the nitro group: A prominent peak corresponding to the loss of a nitro group ([M-NO2]+) at m/z 201 is anticipated.

    • Benzylic cleavage: Cleavage of the C-O bond of the benzyl ether is a highly probable fragmentation pathway, leading to the formation of a stable benzyl cation (C7H7+) at m/z 91, which is often the base peak for benzyl ethers.[1] The corresponding phenoxy radical would not be observed.

    • Formation of a tropylium ion: The benzyl cation at m/z 91 can rearrange to the highly stable tropylium ion.

    • Loss of the benzyloxy group: A fragment corresponding to the loss of the entire benzyloxy group ([M-C7H7O]+) would result in an ion at m/z 140.

    • Fragments from the aromatic ring: Further fragmentation of the fluoronitrophenyl moiety could lead to characteristic ions. For instance, the fragmentation of 1-fluoro-2-nitrobenzene shows major peaks at m/z 141 (M+), 95, and 75.[2]

Chemical Ionization (CI-MS):

Chemical ionization is a softer ionization technique that is expected to produce a more prominent protonated molecular ion ([M+H]+) at m/z 248 and less fragmentation compared to EI.[3][4][5][6] This is particularly useful for confirming the molecular weight of the analyte.

  • Key Predicted Ions:

    • Protonated molecule: The base peak is likely to be the [M+H]+ ion at m/z 248.

    • Adduct ions: Depending on the reagent gas used (e.g., methane), adduct ions such as [M+CH5]+ at m/z 263 or [M+C2H5]+ at m/z 277 may be observed.[3]

    • Fragment ions: Some fragmentation, such as the loss of the nitro group from the protonated molecule, may still occur, leading to a peak at m/z 202.

Electrospray Ionization (ESI-MS):

For analysis by LC-MS, electrospray ionization would be the method of choice. Given the structure of this compound, it could potentially be analyzed in both positive and negative ion modes, although positive mode is likely more favorable.

  • Positive Ion Mode: In the positive ion mode, the formation of a protonated molecule [M+H]+ at m/z 248 is expected. Adducts with sodium [M+Na]+ at m/z 270 or potassium [M+K]+ at m/z 286 are also possible.

  • Negative Ion Mode: While less likely due to the absence of a readily ionizable proton, negative ion formation could occur through electron capture or the formation of adducts with anions from the mobile phase. Nitroaromatic compounds can be analyzed in negative ion mode, often showing a molecular anion [M]-.[7][8]

Comparison of Ionization Techniques

Ionization TechniquePredicted Molecular IonExpected FragmentationPrimary Application
Electron Ionization (EI) [M]+ (m/z 247), likely of moderate to low abundanceExtensive, provides structural informationGC-MS, structural elucidation
Chemical Ionization (CI) [M+H]+ (m/z 248), likely the base peakMinimal, confirms molecular weightGC-MS, molecular weight determination
Electrospray Ionization (ESI) [M+H]+ (m/z 248) or [M+Na]+ (m/z 270)Minimal (in MS1), controllable in MS/MSLC-MS, analysis of less volatile compounds

Experimental Protocols

The following are proposed experimental protocols for the mass spectrometric analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve the compound in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV or Chemical Ionization (CI) with methane as the reagent gas.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-350.

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Dissolve the compound in a mixture of acetonitrile and water (e.g., 1:1 v/v) to a concentration of 1 mg/mL.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Scan Range: m/z 100-400.

    • Fragmentation Voltage (for MS1): 70 V. For MS/MS analysis, select the precursor ion at m/z 248 and apply a collision energy of 10-30 eV.

Visualizing the Mass Spectrometry Workflow

The following diagram illustrates a typical workflow for the analysis of this compound by GC-MS or LC-MS.

MassSpecWorkflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_ionization Ionization cluster_analysis Mass Analysis & Detection cluster_output Output Sample 1-(Benzyloxy)-2-fluoro- 4-nitrobenzene Dissolution Dissolution in appropriate solvent Sample->Dissolution GC Gas Chromatography (GC) Dissolution->GC Volatile Sample LC Liquid Chromatography (LC) Dissolution->LC Non-Volatile/ Thermally Labile Sample EI Electron Ionization (EI) GC->EI CI Chemical Ionization (CI) GC->CI ESI Electrospray Ionization (ESI) LC->ESI MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) EI->MassAnalyzer CI->MassAnalyzer ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem MassSpectrum Mass Spectrum DataSystem->MassSpectrum

Caption: General workflow for the mass spectrometric analysis.

Predicted Fragmentation Pathway (EI-MS)

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

FragmentationPathway cluster_frags M [C13H10FNO3]+• m/z 247 Molecular Ion F1 [C13H10FO]+• m/z 201 M->F1 - NO2 F2 [C7H7]+ m/z 91 Benzyl/Tropylium Ion M->F2 - •OC6H3(F)NO2 F3 [C6H3FNO2]+• m/z 140 M->F3 - •C7H7 F4 [C6H4F]+• m/z 95 F1->F4 - C7H5O F5 [C6H5]+• m/z 77 F2->F5 - C2H2

Caption: Predicted EI fragmentation of this compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to fully characterize this compound.

References

A Comparative Guide to the Reactivity of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene and 1-chloro-2-fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Reactivity in SNAr Reactions

Nucleophilic aromatic substitution is a critical reaction in the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of an SNAr reaction is highly dependent on several factors:

  • The nature of the leaving group: In SNAr, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine.[1]

  • The presence of electron-withdrawing groups: Groups such as nitro (-NO2) ortho and/or para to the leaving group are essential for activating the aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer complex through resonance.[2][3][4]

  • The nature of other substituents on the ring: Substituents can influence the electrophilicity of the carbon atom undergoing attack and the stability of the intermediate, thereby affecting the reaction rate.

Reactivity Comparison: Benzyloxy vs. Chloro Substituent

In the two molecules of interest, the primary difference is the substituent at the 1-position: a benzyloxy group (-OCH₂C₆H₅) versus a chloro group (-Cl). Both molecules benefit from the activating nitro group at the 4-position and the fluorine leaving group at the 2-position. The key to comparing their reactivity lies in the electronic and steric effects of the benzyloxy and chloro substituents.

Electronic Effects:

  • Chloro Group: The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect). However, it is also a weak deactivator in the context of electrophilic aromatic substitution due to resonance donation from its lone pairs. In the context of SNAr, its primary influence will be its inductive electron withdrawal, which increases the electrophilicity of the aromatic ring and stabilizes the Meisenheimer intermediate.

  • Benzyloxy Group: The benzyloxy group is more complex. The oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect. However, the oxygen's lone pairs can participate in resonance, donating electron density to the ring. This electron-donating resonance effect would tend to decrease the electrophilicity of the ring and destabilize the negatively charged Meisenheimer complex, thus slowing down the SNAr reaction compared to a chloro substituent.

Steric Effects:

The benzyloxy group is significantly bulkier than the chloro group. This steric hindrance could potentially hinder the approach of the nucleophile to the reaction center (the carbon bearing the fluorine), further reducing the reaction rate compared to the less hindered 1-chloro-2-fluoro-4-nitrobenzene.

Predicted Reactivity:

Based on the analysis of electronic and steric effects, 1-chloro-2-fluoro-4-nitrobenzene is predicted to be more reactive towards nucleophilic aromatic substitution than 1-(benzyloxy)-2-fluoro-4-nitrobenzene. The stronger net electron-withdrawing character and lower steric bulk of the chloro group are expected to result in a faster reaction rate.

Quantitative Data from Analogous Systems

While direct kinetic data for the target molecules is unavailable, we can examine data for similar compounds to support our prediction. The following table summarizes representative kinetic data for the SNAr reactions of related halo-nitroaromatic compounds with piperidine.

SubstrateNucleophileSolventTemperature (°C)Rate Constant (k) (M⁻¹s⁻¹)Relative Rate
1-Fluoro-2,4-dinitrobenzenePiperidineBenzene254.0 x 10⁻³1
1-Chloro-2,4-dinitrobenzenePiperidineEthanol254.5 x 10⁻⁵0.011

This data is illustrative and sourced from foundational studies in the field. It highlights the superior leaving group ability of fluorine compared to chlorine in SNAr reactions.

Experimental Protocols for a Comparative Kinetic Study

To obtain definitive quantitative data, a direct comparative kinetic study is necessary. The following is a generalized experimental protocol that can be adapted for this purpose.

Objective: To determine and compare the second-order rate constants for the reaction of this compound and 1-chloro-2-fluoro-4-nitrobenzene with a model nucleophile (e.g., piperidine or morpholine).

Materials:

  • This compound

  • 1-chloro-2-fluoro-4-nitrobenzene

  • Piperidine (or other suitable nucleophile)

  • Anhydrous solvent (e.g., acetonitrile, DMSO, or ethanol)

  • Internal standard (e.g., a stable, non-reactive compound with a distinct analytical signal)

  • Quenching solution (e.g., dilute acid)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable detector

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Micropipettes and standard laboratory glassware

Procedure:

  • Solution Preparation: Prepare stock solutions of known concentrations for each substrate, the nucleophile, and the internal standard in the chosen solvent.

  • Reaction Setup: In a thermostatted reaction vessel, add a known volume of the substrate solution and the internal standard solution. Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25°C).

  • Reaction Initiation: Initiate the reaction by adding a known volume of the pre-heated nucleophile solution to the reaction vessel. Start a timer immediately.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing a quenching solution.

  • Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining substrate and the formed product relative to the internal standard.

  • Data Analysis: Plot the concentration of the substrate versus time. From this data, determine the initial reaction rate. The second-order rate constant (k) can be calculated using the appropriate rate law equation, typically by ensuring pseudo-first-order conditions (a large excess of the nucleophile).

  • Comparison: Repeat the experiment under identical conditions for the second substrate. Compare the calculated second-order rate constants to determine the relative reactivity.

Visualizations

Reactivity_Comparison cluster_chloro 1-chloro-2-fluoro-4-nitrobenzene cluster_benzyloxy This compound Title Reactivity Comparison in SNAr Chloro Chloro Substituent Benzyloxy Benzyloxy Substituent Chloro_Effect1 Strong Inductive Effect (-I) Chloro->Chloro_Effect1 Chloro_Effect2 Less Steric Hindrance Chloro->Chloro_Effect2 Chloro_Reactivity Higher Reactivity Chloro_Effect1->Chloro_Reactivity Chloro_Effect2->Chloro_Reactivity Benzyloxy_Effect1 Weaker Net Electron Withdrawal (Inductive vs. Resonance) Benzyloxy->Benzyloxy_Effect1 Benzyloxy_Effect2 Greater Steric Hindrance Benzyloxy->Benzyloxy_Effect2 Benzyloxy_Reactivity Lower Reactivity Benzyloxy_Effect1->Benzyloxy_Reactivity Benzyloxy_Effect2->Benzyloxy_Reactivity

References

A Researcher's Guide to Alternatives for 1-(Benzyloxy)-2-fluoro-4-nitrobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for the efficient and successful synthesis of target molecules. 1-(Benzyloxy)-2-fluoro-4-nitrobenzene has been a valuable building block, particularly in the synthesis of kinase inhibitors, for introducing a protected 4-amino-3-fluorophenol moiety. However, considerations of deprotection conditions, cost, and overall synthetic strategy may necessitate the use of alternative reagents. This guide provides an objective comparison of viable alternatives, supported by experimental data and detailed protocols, to aid in making informed decisions in your synthetic endeavors.

The primary utility of this compound lies in its ability to undergo nucleophilic aromatic substitution (SNAr), followed by reduction of the nitro group and deprotection of the benzyl ether. This sequence provides a 4-amino-3-fluorophenol substructure, a key component in various pharmaceutically active molecules. Alternatives to this reagent can be broadly categorized into two classes: reagents with different protecting groups for the phenol and entirely different synthetic pathways that obviate the need for this specific building block.

Comparison of Phenolic Protecting Group Strategies

A direct alternative to the benzyl (Bn) group is the use of other protecting groups for the phenol, such as the p-methoxybenzyl (PMB) or 2,4-dimethoxybenzyl (DMB) groups. These alternatives offer different deprotection conditions, which can be crucial for achieving orthogonality in a multi-step synthesis.[1][2] The primary advantage of methoxy-substituted benzyl ethers is their increased lability under milder acidic or oxidative conditions compared to the more robust benzyl group.[1]

Protecting GroupReagent for ProtectionTypical Protection ConditionsTypical Yield (%)Deprotection Conditions
Benzyl (Bn) Benzyl bromide (Bn-Br)NaH, THF, 0 °C to rt90 - 98H₂, Pd/C (Hydrogenolysis)
p-Methoxybenzyl (PMB) p-Methoxybenzyl chloride (PMB-Cl)NaH, THF, 0 °C to rt90 - 98DDQ or CAN (Oxidative); TFA (Acidic)
2,4-Dimethoxybenzyl (DMB) 2,4-Dimethoxybenzyl chloride (DMB-Cl)NaH, THF, 0 °C to rt85 - 95DDQ (milder than for PMB); Mild TFA

Table 1: Comparison of Benzyl-type Protecting Groups for Alcohols. Data collated from various synthetic studies.[1]

The selection between these protecting groups depends on the overall synthetic plan. The robustness of the benzyl group is suitable for long synthetic sequences, while the lability of the DMB group is advantageous when very mild deprotection is required.[1]

Alternative Synthetic Routes to Key Intermediates

Instead of using a pre-functionalized and protected phenol, an alternative strategy is to construct the desired aniline derivative from different starting materials. For instance, in the synthesis of the kinase inhibitor Lapatinib, the key intermediate 3-chloro-4-(3-fluorobenzyloxy)aniline can be synthesized without using a fluoronitrobenzene precursor.

One common alternative route involves the Williamson ether synthesis between 2-chloro-4-nitrophenol and 3-fluorobenzyl chloride, followed by the reduction of the nitro group.[3][4] This approach avoids the SNAr reaction on a fluorinated nitrobenzene.

Another strategy involves the direct amination of a substituted halobenzene. For example, a method for preparing 3-chloro-4-(3-fluorobenzyloxy)aniline involves the reaction of 4-bromo-2-chloro-1-((3-fluorobenzyl)oxy)benzene with ammonia.[5]

The following diagram illustrates the logical relationship between the standard approach using this compound and a common alternative synthetic pathway.

G cluster_0 Standard Route cluster_1 Alternative Route A This compound B Nucleophilic Aromatic Substitution A->B C Nitro Reduction B->C D Benzyl Deprotection C->D E Target Moiety (e.g., 4-amino-3-fluorophenol) D->E F 2-Chloro-4-nitrophenol H Williamson Ether Synthesis F->H G 3-Fluorobenzyl chloride G->H I Nitro Reduction H->I J Target Intermediate (e.g., 3-Chloro-4-(3-fluorobenzyloxy)aniline) I->J

Figure 1. Comparison of a standard synthetic route with an alternative pathway.

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene (Alternative Route Intermediate)

This protocol describes the Williamson ether synthesis to form the precursor for the alternative synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline.[4]

Materials:

  • 2-chloro-4-nitrophenol

  • 3-fluorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-water

Procedure:

  • To a solution of 2-chloro-4-nitrophenol in DMF, add potassium carbonate.

  • Stir the mixture at room temperature.

  • Slowly add 3-fluorobenzyl chloride to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Filter the precipitate, wash with water, and dry to obtain 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.

Protocol 2: Reduction of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene

This protocol outlines the reduction of the nitro group to an amine using iron powder and ammonium chloride.[3][4]

Materials:

  • 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

  • Ethyl acetate

Procedure:

  • Suspend 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • After completion, cool the reaction mixture and filter through celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-4-(3-fluorobenzyloxy)aniline. The overall yield for this two-step process is reported to be around 82%.[3]

The following workflow diagram illustrates the experimental process for the alternative synthesis of the key aniline intermediate.

G start Start step1 Dissolve 2-chloro-4-nitrophenol and K₂CO₃ in DMF start->step1 step2 Add 3-fluorobenzyl chloride step1->step2 step3 Stir at RT for 4-6h (Monitor by TLC) step2->step3 step4 Precipitate in ice-water and filter step3->step4 intermediate Isolate 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene step4->intermediate step5 Suspend intermediate in EtOH/H₂O with Fe and NH₄Cl intermediate->step5 step6 Reflux until reaction completion (Monitor by TLC) step5->step6 step7 Filter through Celite step6->step7 step8 Extract with Ethyl Acetate step7->step8 end Obtain 3-chloro-4-(3-fluorobenzyloxy)aniline step8->end

References

A Comparative Guide to the Downstream Products of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-(Benzyloxy)-2-fluoro-4-nitrobenzene is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of high-value downstream products, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring a benzyloxy protecting group, a fluorine atom, and a nitro group, allows for a range of chemical transformations leading to complex molecular architectures with significant biological activity. This guide provides an objective comparison of the performance of key downstream products derived from this intermediate with relevant alternatives, supported by experimental data. Detailed methodologies for the synthesis of these compounds are also presented to aid researchers in their drug discovery and development efforts.

I. Multi-Kinase Inhibitors: The Cabozantinib Scaffold

One of the most significant applications of this compound is in the synthesis of N'-(4-(benzyloxy)-3-fluorophenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, a key intermediate for the multi-kinase inhibitor, Cabozantinib (XL184). Cabozantinib is a potent inhibitor of several receptor tyrosine kinases, including MET, VEGFR2, RET, and AXL, which are implicated in tumor growth, angiogenesis, and metastasis.[1]

Performance Comparison: Cabozantinib vs. Alternative Kinase Inhibitor

The following table provides a comparative overview of the in vitro potency of Cabozantinib and a novel pyridine bioisostere of Cabozantinib against various cancer cell lines.

CompoundTarget KinasesCell LineIC50 (μM)Reference
Cabozantinib MET, VEGFR2, RET, AXL, KIT, FLT3, TIE2Hep3B (Hepatocellular Carcinoma)15.2[2]
Huh7 (Hepatocellular Carcinoma)9.1[2]
TT (Medullary Thyroid Carcinoma)0.085[3]
Pyridine Bioisostere of Cabozantinib c-MetHep3B (Hepatocellular Carcinoma)2.1[2]
Huh7 (Hepatocellular Carcinoma)6.2[2]

Note: IC50 values represent the concentration of the drug required to inhibit the activity of the target kinase or the growth of the cancer cells by 50%. Lower IC50 values indicate higher potency.

Synthetic Workflow: From this compound to a Cabozantinib Intermediate

The synthesis of the key cyclopropane-1,1-dicarboxamide intermediate for Cabozantinib from this compound involves a multi-step process. The following diagram illustrates the general synthetic workflow.

G cluster_0 Key Transformations A This compound B 4-(Benzyloxy)-3-fluoroaniline A->B Nitro Reduction C N'-(4-(Benzyloxy)-3-fluorophenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide B->C Amide Coupling D Cabozantinib C->D Debenzylation & Coupling

Caption: Synthetic workflow for Cabozantinib intermediate.

Experimental Protocols

1. Nitro Group Reduction to 4-(Benzyloxy)-3-fluoroaniline:

  • Materials: this compound, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure: To a stirred solution of this compound in a mixture of ethanol and water, add ammonium chloride followed by iron powder. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, filter the hot reaction mixture through a pad of celite and wash with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude 4-(Benzyloxy)-3-fluoroaniline, which can be purified by column chromatography.

2. Amide Coupling to form N'-(4-(benzyloxy)-3-fluorophenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide:

  • Materials: 4-(Benzyloxy)-3-fluoroaniline, 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid, a coupling agent (e.g., HATU, HBTU), a non-nucleophilic base (e.g., DIPEA), and an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Procedure: To a solution of 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid and the coupling agent in the anhydrous solvent, add the base. Stir the mixture at room temperature for a few minutes to activate the carboxylic acid. Then, add a solution of 4-(Benzyloxy)-3-fluoroaniline in the anhydrous solvent. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). Work up the reaction by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.[4]

II. Oxazolidinone Antibacterials: Linezolid and Tedizolid Scaffolds

This compound is also a precursor to (R)-3-(4-(benzyloxy)-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, a key intermediate in the synthesis of oxazolidinone antibiotics. This class of antibiotics, which includes Linezolid and Tedizolid, is crucial for treating infections caused by multidrug-resistant Gram-positive bacteria.

Performance Comparison: Tedizolid vs. Linezolid

The following table compares the in vitro activity (Minimum Inhibitory Concentration, MIC) of Tedizolid and Linezolid against various clinically important Gram-positive pathogens.

OrganismTedizolid MIC90 (µg/mL)Linezolid MIC90 (µg/mL)Reference
Methicillin-susceptible S. aureus (MSSA)0.52[5]
Methicillin-resistant S. aureus (MRSA)0.52[5]
Vancomycin-resistant Enterococcus (VRE)0.52[5]
Streptococcus pyogenes0.52[5]
Streptococcus agalactiae0.52[5]

Note: MIC90 is the minimum concentration of the antibiotic at which it inhibits the growth of 90% of the tested bacterial isolates. Lower MIC values indicate greater potency. Tedizolid consistently demonstrates 4-fold greater in vitro potency than Linezolid against these pathogens.[5][6]

Synthetic Workflow: From this compound to an Oxazolidinone Intermediate

The synthesis of the chiral oxazolidinone intermediate involves several key steps, starting from the reduction of the nitro group and subsequent transformations to form the heterocyclic ring.

G cluster_0 Key Transformations A This compound B 4-(Benzyloxy)-3-fluoroaniline A->B Nitro Reduction D N-(2-(R)-hydroxy-3-butoxypropyl)-4-(benzyloxy)-3-fluoroaniline B->D Epoxide Ring Opening C (R)-Glycidyl butyrate C->D E (R)-3-(4-(Benzyloxy)-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one D->E Cyclization

Caption: Synthetic workflow for an oxazolidinone intermediate.

Experimental Protocols

1. Synthesis of 4-(Benzyloxy)-3-fluoroaniline:

  • This procedure is identical to the one described in the kinase inhibitor section.

2. Synthesis of (R)-3-(4-(Benzyloxy)-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one:

  • Step 2a: Epoxide Ring Opening:

    • Materials: 4-(Benzyloxy)-3-fluoroaniline, (R)-glycidyl butyrate, a suitable solvent (e.g., isopropanol).

    • Procedure: A mixture of 4-(Benzyloxy)-3-fluoroaniline and (R)-glycidyl butyrate in the solvent is heated to reflux. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is used in the next step without further purification.

  • Step 2b: Cyclization:

    • Materials: The product from Step 2a, a carbonyl source (e.g., carbonyldiimidazole (CDI) or phosgene equivalent), and a suitable solvent (e.g., dichloromethane).

    • Procedure: To a solution of the amino alcohol from the previous step in the solvent, the carbonyl source is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is evaporated. The crude product is then purified by column chromatography to yield the desired oxazolidinone intermediate.

Conclusion

This compound is a valuable starting material for the synthesis of complex and biologically active molecules. Its downstream products, such as the intermediates for the multi-kinase inhibitor Cabozantinib and the oxazolidinone class of antibiotics, have demonstrated significant therapeutic potential. The comparative data presented in this guide highlights the performance of these molecules against relevant alternatives. The provided synthetic workflows and experimental protocols offer a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents. Further exploration of derivatives from this versatile scaffold holds promise for the discovery of new and improved drugs.

References

A Comparative Guide to Analytical Standards of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount. This guide provides a comparative overview of analytical standards for 1-(Benzyloxy)-2-fluoro-4-nitrobenzene, a key building block in synthetic organic chemistry. Due to the limited public availability of detailed certificates of analysis for this specific compound, this guide presents a representative comparison based on typical data for analogous analytical standards, alongside detailed experimental protocols for its analysis.

Comparison of Analytical Standard Specifications

The selection of an appropriate analytical standard is critical for ensuring the accuracy and reproducibility of experimental results. Key parameters to consider include purity, the profile of potential impurities, and stability. Below is a comparison of hypothetical analytical standards for this compound from different suppliers, reflecting common industry specifications.

Parameter Supplier A (Premium Grade) Supplier B (Standard Grade) Supplier C (Research Grade)
Purity (by HPLC) ≥ 99.5%≥ 98.0%≥ 95.0%
Identity (¹H NMR) Conforms to structureConforms to structureConforms to structure
Water Content (Karl Fischer) ≤ 0.1%≤ 0.5%Not specified
Residual Solvents (GC-MS) ≤ 0.1%≤ 0.5%Not specified
Inorganic Impurities Not detectedNot specifiedNot specified
Appearance White to off-white crystalline solidWhite to yellow solidYellow to brown solid
Storage Condition 2-8 °C, protect from lightRoom TemperatureRoom Temperature
Retest Date 24 months12 monthsNot specified

Experimental Protocols

Accurate characterization of this compound requires robust analytical methodologies. The following are detailed protocols for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of the purity of this compound and for the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid) is often effective for separating benzene derivatives. A typical gradient could be:

    • 0-20 min: 50% to 90% Acetonitrile

    • 20-25 min: 90% Acetonitrile

    • 25-30 min: 90% to 50% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution.

Identification and Volatile Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying the compound based on its mass spectrum and for detecting volatile organic impurities, including residual solvents.

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or ethyl acetate.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous confirmation of the chemical structure of this compound.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To observe the proton environment.

    • ¹³C NMR: To observe the carbon skeleton.

    • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and qualification of an analytical standard of this compound.

Analytical Workflow Analytical Workflow for this compound Standard cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Reporting a Receive Analytical Standard b Visual Inspection a->b c Prepare Solutions for Analysis b->c d HPLC Purity & Impurity Profile c->d e GC-MS Identity & Volatile Impurities c->e f NMR Structural Confirmation c->f g Karl Fischer Water Content c->g h Compare Data to Specifications d->h e->h f->h g->h i Generate Certificate of Analysis h->i j Release or Reject Standard i->j

Caption: Workflow for analytical standard qualification.

This comprehensive guide provides a framework for selecting and analyzing standards of this compound, empowering researchers to make informed decisions and ensure the integrity of their scientific work.

A Comparative Benchmarking Guide to the Synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to obtain 1-(Benzyloxy)-2-fluoro-4-nitrobenzene, a key intermediate in the development of various pharmacologically active molecules. The synthesis of this compound is benchmarked based on efficiency, accessibility of starting materials, and reaction conditions. This document presents detailed experimental protocols and quantitative data to assist researchers in selecting the most suitable method for their specific needs.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely employed method for the formation of ethers. In the context of this compound, this method involves the reaction of 2-fluoro-4-nitrophenol with benzyl bromide in the presence of a suitable base. The reaction proceeds via an SN2 mechanism where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the benzyl bromide.

Experimental Protocol

A solution of 2-fluoro-4-nitrophenol (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is treated with a base, typically potassium carbonate (K₂CO₃, 1.2-1.5 equivalents), to generate the corresponding phenoxide in situ. To this mixture, benzyl bromide (1.1-1.2 equivalents) is added, and the reaction is stirred at a moderately elevated temperature (e.g., 60-80 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Data Presentation
ParameterValue
Starting Materials 2-fluoro-4-nitrophenol, Benzyl bromide
Reagents Potassium carbonate, N,N-dimethylformamide
Reaction Time 4-8 hours
Temperature 60-80 °C
Yield High (typically >90%)
Purification Recrystallization or Column Chromatography

Synthesis Workflow

Williamson_Ether_Synthesis start Start reactants 2-fluoro-4-nitrophenol + Benzyl bromide start->reactants reaction Reaction (60-80 °C, 4-8h) reactants->reaction base_solvent K₂CO₃ in DMF base_solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification workup->purification product 1-(Benzyloxy)-2-fluoro- 4-nitrobenzene purification->product SNAr_Synthesis start Start reactants 1,2-difluoro-4-nitrobenzene + Benzyl alcohol start->reactants reaction Reaction (0 °C to RT, 2-6h) reactants->reaction base_solvent NaH in THF/DMF base_solvent->reaction workup Quenching & Aqueous Workup reaction->workup purification Purification workup->purification product 1-(Benzyloxy)-2-fluoro- 4-nitrobenzene purification->product

A Comparative Study of Protecting Groups for 2-Fluoro-4-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, the strategic use of protecting groups is paramount to ensure the selective transformation of multifunctional compounds. 2-Fluoro-4-nitrophenol is a valuable building block in medicinal chemistry and materials science, and the effective protection of its hydroxyl group is often a critical step in synthetic routes. This guide provides a comparative overview of common protecting groups for 2-fluoro-4-nitrophenol, supported by experimental data compiled from various synthetic applications.

Comparison of Common Protecting Groups

The selection of an appropriate protecting group depends on its stability to subsequent reaction conditions and the ease of its selective removal. This section compares four common types of protecting groups for the hydroxyl moiety of 2-fluoro-4-nitrophenol: Benzyl ether, Silyl ether, Acetate ester, and Aryl ether. The following tables summarize the reaction conditions for the protection and deprotection of 2-fluoro-4-nitrophenol, compiled from literature sources.

Protecting GroupReagentsSolventTemperatureTimeYieldCitation
Benzyl (Bn) Benzyl bromide, K₂CO₃, KIAcetone60 °COvernight95%[1]
Silyl (TBS) tert-Butyldimethylsilyl chloride, ImidazoleDMFRoom Temp.1-3 hHigh (Typical)[2]
Acetate (Ac) Acetic anhydride, PyridineDioxane110 °C16 hNot Reported[3]
Aryl Ether 4,6-Dichloropyrimidine, K₂CO₃DMF80 °C3 hNot Reported[2]
Table 1: Comparison of Protection Reaction Conditions for 2-Fluoro-4-Nitrophenol.
Protecting GroupReagentsSolventConditionsCitation
Benzyl (Bn) H₂, Pd/CMethanolRoom Temp., Atm. Pressure[4]
Silyl (TBS) Tetrabutylammonium fluoride (TBAF)THFRoom Temp.
Acetate (Ac) K₂CO₃, MethanolMethanolRoom Temp.
Aryl Ether Not applicable (Typically stable)--
Table 2: Comparison of Deprotection Methods.

Experimental Protocols

Detailed methodologies for the protection and deprotection reactions are provided below. These protocols are based on procedures reported in the literature for 2-fluoro-4-nitrophenol and related compounds.

Protection of 2-Fluoro-4-Nitrophenol

1. Benzyl Ether Protection

  • Procedure: A mixture of 2-fluoro-4-nitrophenol (10.00 g, 63.69 mmol), benzyl bromide (11.98 g, 70.00 mmol), potassium carbonate (13.18 g, 95.54 mmol), and potassium iodide (1.06 g, 6.37 mmol) in acetone (100 mL) is heated to 60 °C and stirred overnight. After cooling to room temperature, ice water is added to precipitate the product. The resulting yellow solid is collected by filtration and dried.[1]

  • Product: 1-(Benzyloxy)-2-fluoro-4-nitrobenzene.

2. tert-Butyldimethylsilyl (TBS) Ether Protection (General Procedure)

  • Procedure: To a solution of 2-fluoro-4-nitrophenol in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.2 equivalents) and tert-butyldimethylsilyl chloride (1.1 equivalents). The reaction mixture is stirred at room temperature for 1-3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is diluted with water and extracted with a non-polar solvent like hexane or ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.[2]

  • Product: tert-Butyl(2-fluoro-4-nitrophenoxy)dimethylsilane.

3. Acetate Ester Protection

  • Procedure: In a sealed tube, a mixture of 2-fluoro-4-nitrophenol, acetic anhydride, and pyridine in dioxane is heated at 110 °C for 16 hours. After cooling, the reaction mixture is worked up by dilution with water and extraction with an organic solvent.[3]

  • Product: 2-Fluoro-4-nitrophenyl acetate.

4. Aryl Ether Formation (with 4,6-Dichloropyrimidine)

  • Procedure: A mixture of 2-fluoro-4-nitrophenol (0.79 g, 5.0 mmol), 4,6-dichloropyrimidine (0.74 g, 5.0 mmol), and potassium carbonate (0.72 g, 5.2 mmol) in DMF (10 mL) is heated at 80 °C for 3 hours. The mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic extract is washed with brine, dried over magnesium sulfate, and concentrated to give the product.[2]

  • Product: 4-(2-Fluoro-4-nitrophenoxy)-6-chloropyrimidine.

Deprotection of Protected 2-Fluoro-4-Nitrophenol

1. Benzyl Ether Deprotection

  • Procedure: The benzyl-protected 2-fluoro-4-nitrophenol is dissolved in methanol and subjected to hydrogenation over a 10% Palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure. The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated to yield the deprotected phenol.[4]

2. tert-Butyldimethylsilyl (TBS) Ether Deprotection (General Procedure)

  • Procedure: The TBS-protected phenol is dissolved in tetrahydrofuran (THF), and a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1M in THF) is added. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the deprotected phenol.

3. Acetate Ester Deprotection (General Procedure)

  • Procedure: The acetate ester is dissolved in methanol, and potassium carbonate (2-3 equivalents) is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The reaction is then neutralized with a dilute acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

Logical Workflow for Protecting Group Selection

The choice of a protecting group is dictated by the planned synthetic route. The following diagram illustrates a decision-making process for selecting a suitable protecting group for 2-fluoro-4-nitrophenol.

Protecting_Group_Selection Start Start: Need to protect 2-fluoro-4-nitrophenol Question1 Are subsequent reactions sensitive to strong acids? Start->Question1 Question2 Are subsequent reactions incompatible with hydrogenation? Question1->Question2 No PG_Silyl Consider Silyl (e.g., TBS) - Mild deprotection with F- - Sensitive to acid Question1->PG_Silyl Yes Question3 Is a very robust protecting group needed? Question2->Question3 No PG_Benzyl Consider Benzyl (Bn) - Removed by hydrogenation - Stable to many reagents Question2->PG_Benzyl Yes PG_Acetate Consider Acetate (Ac) - Base-labile deprotection - Stable to mild acid and hydrogenation Question3->PG_Acetate No PG_ArylEther Consider Aryl Ether - Very stable - Not typically a protecting group, but a permanent modification Question3->PG_ArylEther Yes

Caption: Decision workflow for selecting a protecting group for 2-fluoro-4-nitrophenol.

This guide provides a foundational comparison to aid in the strategic selection of protecting groups for 2-fluoro-4-nitrophenol. Researchers are encouraged to consider the specific context of their synthetic route and to perform small-scale optimization experiments when applying these methods.

References

A Comparative Guide to the FT-IR Spectrum of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed prediction of its FT-IR spectrum based on the characteristic absorption frequencies of its constituent functional groups. For comparative purposes, experimental data for structurally similar and commercially available alternatives, namely 4-Fluoronitrobenzene and 4-Benzyloxynitrobenzene, are included.

Predicted and Comparative FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands arising from its nitro, fluoro, ether, and substituted benzene functionalities. The following table summarizes the predicted key spectral features for this compound and compares them with the known experimental data for 4-Fluoronitrobenzene and 4-Benzyloxynitrobenzene.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) for this compound 4-Fluoronitrobenzene (cm⁻¹) 4-Benzyloxynitrobenzene (cm⁻¹)
Aromatic C-HStretching3100-3000YesYes
Aliphatic C-H (CH₂)Stretching2950-2850-Yes
Nitro (NO₂)Asymmetric Stretching~152015231515
Nitro (NO₂)Symmetric Stretching~134513441343
Aromatic C=CStretching1600-1585, 1500-1400YesYes
C-O-C (Ether)Asymmetric Stretching~1250-~1240
C-FStretching1250-1000Yes-
Aromatic C-HOut-of-plane Bending900-675YesYes

Note: The predicted values are based on established correlation tables and data from similar compounds.[1][2][3][4] The exact peak positions and intensities for this compound can only be confirmed through experimental measurement.

Experimental Protocol: Obtaining an FT-IR Spectrum

The following is a generalized protocol for acquiring the FT-IR spectrum of a solid organic compound using the KBr pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Potassium Bromide (KBr), IR grade

  • Sample (e.g., this compound)

  • Spatula and weighing paper

  • Infrared lamp (for drying)

Procedure:

  • Sample Preparation:

    • Thoroughly dry the KBr under an infrared lamp to remove any absorbed water, which can interfere with the spectrum.

    • Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr.

    • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The particle size should be small to minimize light scattering.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[5]

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the spectrum to identify the wavenumbers of the absorption peaks.

    • Correlate the observed peaks with the characteristic vibrational frequencies of the functional groups present in the molecule to confirm its structure.

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for the synthesis and subsequent FT-IR analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis FT-IR Analysis 4-Fluoro-1-nitrobenzene 4-Fluoro-1-nitrobenzene Reaction Reaction 4-Fluoro-1-nitrobenzene->Reaction Benzyl_alcohol Benzyl Alcohol Benzyl_alcohol->Reaction Base Base Base->Reaction Product This compound Reaction->Product Sample_Prep Sample Preparation (KBr Pellet) Product->Sample_Prep FTIR_Acquisition FT-IR Spectrum Acquisition Sample_Prep->FTIR_Acquisition Data_Processing Data Processing & Analysis FTIR_Acquisition->Data_Processing Spectrum FT-IR Spectrum Data_Processing->Spectrum

Caption: Synthetic route and subsequent FT-IR analysis workflow.

FTIR_Interpretation_Logic cluster_functional_groups Functional Group Analysis FTIR_Spectrum Experimental FT-IR Spectrum NO2_Group Nitro Group (NO₂) FTIR_Spectrum->NO2_Group ~1520 & ~1345 cm⁻¹ CF_Bond C-F Bond FTIR_Spectrum->CF_Bond 1250-1000 cm⁻¹ Ether_Linkage Ether Linkage (C-O-C) FTIR_Spectrum->Ether_Linkage ~1250 cm⁻¹ Aromatic_Ring Aromatic Ring FTIR_Spectrum->Aromatic_Ring 3100-3000, 1600-1400 cm⁻¹

Caption: Logic for interpreting the FT-IR spectrum of the target molecule.

References

Safety Operating Guide

Proper Disposal of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-(Benzyloxy)-2-fluoro-4-nitrobenzene must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams. This compound is classified as a halogenated and nitrated aromatic organic substance, presenting multiple hazards. Proper disposal is not only a matter of regulatory compliance but is essential for the safety of laboratory personnel and the protection of the environment.

Disposal must be conducted through your institution's designated Environmental Health and Safety (EHS) or equivalent hazardous waste management program.[1] Always handle this chemical wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Summary of Key Disposal Information

The following table summarizes the critical information for the safe handling and disposal of this compound and its associated waste.

ParameterGuidelineCitation
Waste Classification Hazardous Waste; Halogenated Organic Compound[2][3]
Primary Disposal Route Collection by a licensed hazardous waste disposal company for incineration.[4]
Prohibited Disposal Do NOT dispose of in sinks, drains, or regular trash.[1][5]
Waste Segregation Collect separately in a dedicated, properly labeled "Halogenated Organic Waste" container.[2][6][7]
Container Type Use a compatible, leak-proof container (plastic is often preferred) with a secure cap. The original container can be used if intact.[8][9]
Labeling Label the waste container clearly with "Hazardous Waste," the full chemical name: "this compound," and list all components and approximate concentrations.[2]
Storage Store waste containers in a designated Satellite Accumulation Area (SAA), away from incompatible materials like strong oxidizing agents. Keep containers closed at all times except when adding waste.[8][9][10]
Empty Containers Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the label before disposing of the container as regular trash, if permitted by your institution.[1][6]
Spill Cleanup Absorb spills with an inert material (e.g., sand, vermiculite), collect the material in a sealed container, and dispose of it as hazardous waste. Avoid creating dust.[11][12]

Step-by-Step Disposal Protocol

The following protocol outlines the standard procedure for disposing of this compound waste generated during research activities.

  • Identify and Segregate Waste:

    • Identify all waste streams containing this compound, including pure substance, reaction mixtures, solutions, and contaminated materials (e.g., silica gel, filter paper).

    • Because this compound contains fluorine, it must be segregated as halogenated organic waste .[2][3] Do not mix with non-halogenated solvent waste, as this can needlessly increase disposal costs.[13]

  • Prepare the Hazardous Waste Container:

    • Obtain a designated waste container from your institution's EHS department or follow their specific guidelines for container selection. The container must be made of a material compatible with the chemical and feature a secure, tight-fitting lid.

    • Affix a hazardous waste label to the container before adding any waste. Fill out the label completely, including the full chemical name(s) of all constituents.

  • Collect the Waste:

    • Carefully transfer the waste into the prepared container using a funnel to prevent spillage on the container's exterior.

    • Keep the waste container securely closed at all times, except when you are actively adding waste.[1][9]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[7]

  • Store the Waste Container:

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[9]

    • Ensure the storage area is well-ventilated and away from sources of ignition and incompatible materials.[10]

  • Arrange for Disposal:

    • Once the container is full or when the experiment is complete, contact your institution's EHS or hazardous waste management office to schedule a pickup.[9] Do not allow waste to accumulate for extended periods.[6]

  • Decontaminate Empty Containers:

    • To render an "empty" container non-hazardous, it must be triple-rinsed with a solvent capable of removing the chemical residue (e.g., acetone or ethanol).

    • Collect all three rinses (the "rinsate") in your halogenated organic waste container, as this rinsate is also considered hazardous waste.[6]

    • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management & Storage cluster_2 Final Disposal cluster_3 Empty Container Decontamination A Waste Generated (1-Benzyloxy)-2-fluoro-4-nitrobenzene B Is the waste halogenated? A->B C Collect in 'Halogenated Organic Waste' Container B->C Yes D Collect in 'Non-Halogenated Organic Waste' Container B->D No E Label Container Correctly (Name, Hazards, Date) C->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Container Full or Waste No Longer Generated? G->H I Contact EHS for Hazardous Waste Pickup H->I Yes J Continue Collection H->J No K Original Container Empty? I->K J->G L Triple-Rinse with Appropriate Solvent K->L Yes M Collect Rinsate as Halogenated Waste L->M N Deface Label & Dispose of Container per Site Policy L->N M->C

References

Personal protective equipment for handling 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(Benzyloxy)-2-fluoro-4-nitrobenzene was not available in the initial search. The following guidance is a synthesis of information from SDSs for structurally similar compounds, including other halogenated and nitrated aromatic ethers. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling hazardous chemicals of a similar nature.

Hazard Assessment

Based on its structural motifs—a nitrobenzene group, a fluoro group, and a benzyl ether—this compound is anticipated to be a hazardous substance. Aromatic nitro compounds are often toxic, can be absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1][2][3][4][5][6] Halogenated aromatic compounds can also present significant health risks.[1][2][3][4][5][6] Therefore, stringent safety precautions are necessary.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar compounds.

Body Part Personal Protective Equipment Standard/Specification
Eyes/Face Chemical safety goggles and a face shieldOSHA 29 CFR 1910.133 or European Standard EN166[1][2]
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended for incidental contact; Butyl rubber for prolonged handling)Consult manufacturer's chemical resistance data.[7]
A complete suit protecting against chemicals or a lab coat with long sleevesThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridgesRequired if working outside of a chemical fume hood or if there is a risk of aerosol formation.[1][7]
Feet Closed-toe shoesMandatory in a laboratory setting.[7]

Operational Plan for Safe Handling

A systematic approach to handling, storage, and disposal is essential to maintain a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][7][8]

  • PPE Inspection: Before starting any work, inspect all PPE for signs of damage or degradation. Ensure gloves are of the correct material and thickness for the duration of the task.[2]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.

2. Handling Procedures:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2][9][10]

  • Prevent Aerosolization: Handle the compound in a manner that minimizes the formation of dust or aerosols.[9][10]

  • Grounding: For procedures that may generate static electricity, ensure that equipment is properly grounded to prevent ignition of flammable vapors.[10]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[5][8][10]

3. Storage:

  • Container: Store in a tightly closed, properly labeled container.[8][10]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3][10][11]

  • Segregation: Store away from heat, sparks, and open flames.[3]

4. Spill Management:

  • Minor Spills: For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.[10]

  • Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's EHS department.[10]

  • Ventilation: Ensure the spill area is well-ventilated.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials, including contaminated PPE, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.

  • Disposal Regulations: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.[3][5][8] Do not dispose of this chemical down the drain or in the regular trash.[2][8]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Inspect and Don PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Transfer Chemical in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Minimize Aerosol Formation handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose of Waste via EHS clean2->clean3 post1 Remove and Inspect PPE clean3->post1 post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for Safe Handling of this compound.

References

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